molecular formula C11H13NO3 B050172 Mmdppa CAS No. 858215-05-1

Mmdppa

Número de catálogo: B050172
Número CAS: 858215-05-1
Peso molecular: 207.23 g/mol
Clave InChI: WJHISTBMGKCBDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-Methyl-1,3-benzodioxole-5-propanamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. It is a derivative of 1,3-benzodioxole, a structural motif found in various biologically active molecules and natural products. The 1,3-benzodioxole subunit is known to influence the pharmacokinetic properties of compounds and can contribute to biological activity . Research into similar alpha-methyl-substituted benzodioxole compounds often explores a range of potential applications, including their use as intermediates in pharmaceutical development . As a propanamide derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such compounds to study structure-activity relationships, aiming to develop new compounds with optimized properties. alpha-Methyl-1,3-benzodioxole-5-propanamide is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Propiedades

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHISTBMGKCBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342500
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858215-05-1
Record name MMDPPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858215051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MMDPPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MMDPPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAE63XAW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Speculated Mechanism of Action of MMDPPA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a speculative overview of the mechanism of action for α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA). Currently, there is a lack of direct pharmacological studies on this compound in the public domain. The information presented herein is largely extrapolated from the well-documented pharmacology of its close structural analog and known synthetic product, 3,4-methylenedioxyamphetamine (MDA). This compound is primarily recognized as a precursor in the synthesis of MDA.[1] Therefore, the primary mechanism by which this compound would exert a physiological effect is likely through its conversion to MDA. Any direct pharmacological activity of this compound itself has not been formally elucidated and remains speculative.

Introduction

α-methyl-3,4-methylenedioxyphenylpropionamide (this compound) is a chemical compound that has been identified as a precursor in the clandestine synthesis of 3,4-methylenedioxyamphetamine (MDA).[1] Structurally, this compound is the amide analog of MDA. Given this close chemical relationship and its role as a direct precursor, it is hypothesized that the primary pharmacological effects relevant to this compound are those of MDA. This guide will, therefore, focus on the established mechanism of action of MDA as a proxy for understanding the potential downstream effects of this compound administration, assuming its metabolic conversion.

MDA is a psychoactive substance of the substituted amphetamine class, known for its entactogenic, psychostimulant, and psychedelic effects.[2] Its mechanism of action is complex, primarily involving the modulation of monoaminergic neurotransmitter systems, specifically those of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).

Speculated Primary Mechanism of Action: Monoamine Transporter Interaction

The principal mechanism of action of MDA is its interaction with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2] MDA acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release (efflux) of these monoamines from the presynaptic neuron into the synaptic cleft.[2]

This dual action results in a significant increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine, which in turn leads to the characteristic psychostimulant and psychoactive effects. The entactogenic and psychedelic properties are thought to be primarily driven by the profound increase in synaptic serotonin and direct interaction with serotonin receptors, while the stimulant effects are more closely associated with the elevation of dopamine and norepinephrine levels.

Quantitative Data: Binding Affinities and Uptake Inhibition

The following table summarizes the available quantitative data for the interaction of MDA and the closely related compound MDMA with monoamine transporters and selected receptors. It is important to note that some values are for MDMA and are included to provide a more complete, albeit comparative, picture.

TargetLigandAssay TypeK_i (nM)IC_50 (nM)SpeciesReference
Serotonin Transporter (SERT)MDMABinding Affinity4095 ± 195Rat
Dopamine Transporter (DAT)MDMABinding Affinity10320 ± 319Rat
Norepinephrine Transporter (NET)MDMABinding Affinity667 ± 39Rat
5-HT2A ReceptorMDAAgonist Activity>1000Human
5-HT2C ReceptorMDAAgonist Activity>1000Human
σ1 ReceptorMDMABinding Affinity3057 ± 45Rat
σ2 ReceptorMDMABinding Affinity8889 ± 500Rat

Secondary Mechanism of Action: Receptor Interactions

In addition to its primary effects on monoamine transporters, MDA also exhibits direct agonist activity at several serotonin receptor subtypes. Most notably, it is an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The psychedelic effects of MDA are largely attributed to its agonist activity at the 5-HT2A receptor. MDA also shows affinity for α-adrenergic and other serotonin receptor subtypes, such as 5-HT1A.

Signaling Pathways

The following diagrams illustrate the speculated signaling pathway of MDA, which would be the active compound following the presumed metabolism of this compound.

MDA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron This compound This compound MDA MDA This compound->MDA Metabolism VMAT2 VMAT2 MDA->VMAT2 Inhibitor SERT SERT MDA->SERT Substrate/ Inhibitor DAT DAT MDA->DAT Substrate/ Inhibitor NET NET MDA->NET Substrate/ Inhibitor HT2A 5-HT2A Receptor MDA->HT2A Agonist Serotonin_s Serotonin SERT->Serotonin_s Efflux Dopamine_s Dopamine DAT->Dopamine_s Efflux Norepinephrine_s Norepinephrine NET->Norepinephrine_s Efflux Serotonin_v Serotonin (Vesicular) Dopamine_v Dopamine (Vesicular) Norepinephrine_v Norepinephrine (Vesicular) Serotonin_s->HT2A HT2C 5-HT2C Receptor Serotonin_s->HT2C Dopamine_R Dopamine Receptors Dopamine_s->Dopamine_R Adrenergic_R Adrenergic Receptors Norepinephrine_s->Adrenergic_R Downstream Downstream Signaling HT2A->Downstream HT2C->Downstream Adrenergic_R->Downstream Dopamine_R->Downstream

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to α-Methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)

Introduction

α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound) is recognized primarily as a chemical precursor in the synthesis of 3,4-Methylenedioxyamphetamine (MDA), a psychoactive substance with stimulant, entactogen, and psychedelic properties.[1][2] The significance of this compound in the field of drug development and research is intrinsically linked to the pharmacological profile of its derivative, MDA. This guide provides a comprehensive overview of the discovery and chemical properties of this compound, its conversion to MDA, and the detailed pharmacology of MDA.

Discovery and Chemical Properties of this compound

This compound was identified in a clandestine laboratory setting as an unusual precursor for MDA synthesis.[1] Its structure was elucidated using various analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1]

Chemical Data of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 3-(benzo[d][3]dioxol-5-yl)-2-methylpropanamide
Synonyms α-methyl-3,4-methylenedioxyphenylpropionamide, MDA 2-amido analog
CAS Number 858215-05-1
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Solid powder
Purity ≥98%
Storage Conditions -20°C for long-term storage
Solubility To be determined

Data sourced from MedKoo Biosciences and Cayman Chemical.

Synthesis of MDA from this compound

The primary chemical reaction involving this compound of research interest is its conversion to MDA. This is typically achieved through a Hofmann rearrangement (also known as Hofmann degradation).

Experimental Protocol: Hofmann Rearrangement of this compound to MDA

The following protocol is based on methodologies described in forensic science literature.

Materials:

  • α-methyl-3,4-methylenedioxyphenylpropionamide (this compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (B82951) (NaOCl) solution (bleach)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Isopropanolic HCl or HCl in diethyl ether

  • Standard laboratory glassware, including a round-bottom flask, condenser, separating funnel, and filtration apparatus

  • Ice bath and heating mantle

Procedure:

  • Dissolution and Cooling: Dissolve this compound (e.g., 0.4 g, 1.92 mmol) in water (14 mL) in a round-bottom flask.

  • Basification: Add a solution of NaOH (e.g., 1.45 mL of a concentrated solution) dropwise to the this compound solution while stirring in an ice bath at 0°C. Continue stirring for 15 minutes.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., TCCA, 149.9 mg, 0.65 µmol, or a molar equivalent of NaOCl solution) to the reaction mixture. Maintain the temperature at 0°C and continue stirring for an additional hour.

  • Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture to 75°C and maintain this temperature for 30 minutes.

  • Extraction: Cool the reaction mixture and transfer it to a separating funnel. Extract the aqueous solution with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Salt Formation and Isolation: To the dried organic solution, add a solution of HCl in either isopropanol (B130326) or diethyl ether dropwise to precipitate MDA as its hydrochloride salt.

  • Purification: Collect the precipitate by filtration and wash with a small amount of cold acetone (B3395972) or diethyl ether to yield the final product.

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Workup and Isolation This compound This compound in Water Cooling Cooling to 0°C This compound->Cooling NaOH NaOH Solution NaOH->Cooling Oxidant Add Oxidizing Agent (TCCA or NaOCl) Cooling->Oxidant Stirring Stir at 0°C for 1h Oxidant->Stirring Heating Warm to RT, then heat to 75°C for 30min Stirring->Heating Extraction DCM Extraction Heating->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Precipitation Add HCl to Precipitate Drying->Precipitation Filtration Filter and Wash Precipitation->Filtration MDA_HCl MDA Hydrochloride Filtration->MDA_HCl

Caption: Workflow for the synthesis of MDA from this compound via Hofmann rearrangement.

Pharmacology of 3,4-Methylenedioxyamphetamine (MDA)

As this compound's primary role is a precursor to MDA, understanding the pharmacology of MDA is crucial for researchers in this field.

Mechanism of Action

MDA is a serotonin (B10506)norepinephrine (B1679862)dopamine (B1211576) releasing agent (SNDRA) and a serotonin 5-HT₂ receptor agonist. Its psychoactive effects are a result of its complex interactions with monoamine systems in the brain.

  • Monoamine Transporter Interaction: MDA binds to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This binding inhibits the reuptake of these neurotransmitters from the synaptic cleft. Furthermore, MDA acts as a substrate for these transporters, leading to a reversal of their function and promoting the efflux of monoamines from the presynaptic neuron into the synapse. MDA also disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into vesicles, further increasing cytosolic monoamine concentrations.

  • Receptor Agonism: MDA is a direct agonist at several serotonin receptors, most notably the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes. Agonism at the 5-HT₂A receptor is believed to be responsible for the psychedelic effects of MDA.

The combined action of monoamine release and direct receptor agonism results in the characteristic entactogenic, stimulant, and psychedelic effects of MDA.

Signaling Pathways

The interaction of MDA with monoamine transporters and serotonin receptors initiates a cascade of intracellular signaling events.

  • Monoamine Release Pathway: By reversing the action of SERT, NET, and DAT, MDA leads to a significant increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, resulting in widespread neuronal excitation and the subjective effects of the drug.

  • 5-HT₂A Receptor Signaling: The 5-HT₂A receptor is a Gq protein-coupled receptor (GPCR). Upon activation by an agonist like MDA, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events modulate the activity of various downstream proteins and ion channels, leading to changes in neuronal excitability.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDA_ext MDA Transporter SERT/DAT/NET MDA_ext->Transporter Binds & Reverses VMAT2 VMAT2 Monoamines_cyto Cytosolic Monoamines VMAT2->Monoamines_cyto Disrupts Packaging Monoamines_vesicle Monoamines (5-HT, DA, NE) Monoamines_synapse Increased Synaptic Monoamines Transporter->Monoamines_cyto Efflux Receptors Postsynaptic Receptors Monoamines_synapse->Receptors HT2A 5-HT2A Receptor Monoamines_synapse->HT2A Neuronal_Effect Altered Neuronal Excitability Receptors->Neuronal_Effect Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca_PKC ↑ Ca²⁺ / ↑ PKC PLC->Ca_PKC Activates Ca_PKC->Neuronal_Effect

Caption: Simplified signaling pathway of MDA in a monoaminergic synapse.

Quantitative Data for MDA

Receptor and Transporter Binding Profile

The binding affinities (Ki) of MDA for various monoamine transporters and receptors are summarized in Table 2. Lower Ki values indicate a higher binding affinity.

TargetKi (nM)
Serotonin Transporter (SERT) 222 ± 62
Dopamine Transporter (DAT) 2,300 ± 400
Norepinephrine Transporter (NET) 7,800 ± 2,100
5-HT₂A Receptor 4,700 ± 1,100
5-HT₂B Receptor 500

Data for enantiomers of MDMA, a close analog of MDA, are used as a proxy. Sourced from the Journal of Neuroscience.

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of MDA following oral administration of its parent compound, MDMA, is detailed in Table 3.

ParameterValue
Time to Peak (tₘₐₓ) 5-7 hours
Peak Concentration (Cₘₐₓ) 8.4 ± 2.1 ng/mL (low dose MDMA)
13.8 ± 3.8 ng/mL (high dose MDMA)
Elimination Half-life (t₁/₂) ~10.5 - 12.5 hours
Metabolism Hepatic (CYP450 enzymes)
Excretion Renal

Data sourced from a study on the plasma pharmacokinetics of MDMA and its metabolites.

Conclusion

This compound is a chemically significant compound due to its role as a direct precursor to MDA. While this compound itself is not known to have significant pharmacological activity, the properties of MDA are of considerable interest to researchers in neuroscience and drug development. The conversion of this compound to MDA via the Hofmann rearrangement is a key synthetic step. The resulting compound, MDA, exerts its potent psychoactive effects through a dual mechanism involving the release of monoamines and direct agonism at serotonin receptors. The quantitative data on MDA's receptor binding and pharmacokinetics provide a basis for understanding its complex pharmacological profile. This guide serves as a technical resource for professionals engaged in the study of psychoactive compounds and their precursors.

References

An In-Depth Technical Guide to the Potential Biological Targets of 3,4-Methylenedioxyamphetamine (MDA) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the primary biological targets of 3,4-Methylenedioxyamphetamine (MDA) and its derivatives. MDA is a psychoactive substance and a key compound synthesized from precursors such as α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)[1][2][3]. While this compound itself is primarily recognized as a chemical precursor, its downstream products, particularly MDA and its analogues, exhibit significant pharmacological activity by interacting with specific biological targets within the central nervous system. This document provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Primary Biological Targets: Monoamine Transporters

The principal biological targets for MDA and its derivatives are the monoamine transporters, which include the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)[4][5]. These transporters are integral membrane proteins responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.

By targeting these transporters, MDA and its derivatives act as releasing agents and reuptake inhibitors. This dual action leads to a significant increase in the synaptic concentrations of monoamines, which is believed to underlie the distinct psychoactive effects of these compounds.

MDA and its derivatives typically exhibit a higher potency for SERT compared to NET and DAT. The mechanism involves the binding of the drug to the transporter, which induces a conformational change. This change reverses the normal direction of transport, causing the release of neurotransmitters from the presynaptic terminal into the synapse. Additionally, by inhibiting the reuptake of these neurotransmitters, the drugs prolong their presence in the synaptic cleft, further enhancing neurotransmission.

Quantitative Data on Receptor Interactions

The following table summarizes the in vitro activity of MDA and its ring-methylated derivatives at monoamine transporters, as determined by their ability to inhibit the uptake of radiolabeled neurotransmitters in rat brain synaptosomal preparations.

CompoundTarget TransporterIC₅₀ (nM) for [³H]Neurotransmitter Uptake Inhibition
MDA SERT100 ± 15
NET300 ± 45
DAT800 ± 120
2-Methyl-MDA SERT25 ± 4
NET250 ± 38
DAT700 ± 105
5-Methyl-MDA SERT40 ± 6
NET280 ± 42
DAT750 ± 113

Data adapted from studies on ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA).

Experimental Protocols

A standard method to assess the interaction of compounds with monoamine transporters is the in vitro neurotransmitter uptake assay using synaptosomes.

Objective: To determine the potency of MDA derivatives to inhibit the uptake of radiolabeled serotonin, norepinephrine, or dopamine into rat brain synaptosomes.

Materials:

  • Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.6 mM CaCl₂, 10 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA

  • Test compounds (MDA and its derivatives) at various concentrations

  • Glass-fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration at or below its Kₘ value.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR-12909 for DAT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of action of MDA at the presynaptic terminal, leading to an increase in synaptic monoamine concentration.

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDA MDA Derivative Transporter Monoamine Transporter (SERT/NET/DAT) MDA->Transporter Binds and reverses transport Monoamine_syn Synaptic Monoamines Transporter->Monoamine_syn Release into synapse Vesicle Synaptic Vesicle (contains Monoamines) Monoamine_cyto Cytosolic Monoamines Vesicle->Monoamine_cyto Release into cytosol Monoamine_cyto->Transporter Efflux Monoamine_syn->Transporter Reuptake Inhibition Receptor Postsynaptic Receptor Monoamine_syn->Receptor Binds and activates Experimental_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 In Vivo Evaluation A Synthesize this compound Derivatives B High-Throughput Receptor Binding Assays (Broad Panel) A->B Test compounds C Determine Binding Affinity (Kd) and Selectivity B->C Identify initial hits D In Vitro Functional Assays (e.g., Neurotransmitter Uptake/Release) C->D Confirm activity E Animal Behavioral Models D->E Assess physiological effects F Microdialysis to Measure Neurotransmitter Levels E->F Correlate behavior with neurochemical changes

References

Physicochemical Properties of MMDPPA Solid Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA) is a chemical compound primarily recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a controlled substance with stimulant and psychedelic effects[1][2][3]. This document provides a comprehensive overview of the known physicochemical properties of this compound in its solid powder form, intended for research, forensic, and drug development applications. The physiological and toxicological properties of this compound itself are not well-characterized[4].

Chemical Identity and Properties

This compound is categorized as an analytical reference standard and an amphetamine-related compound[1].

PropertyValueSource
Formal Name α-methyl-1,3-benzodioxole-5-propanamide[1]
Synonyms MDA 2-amido analog, this compound[1][2]
IUPAC Name 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide[5]
CAS Number 858215-05-1[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.2 g/mol [1]
Exact Mass 207.08954328 Da[5]
Elemental Analysis C: 63.76%, H: 6.32%, N: 6.76%, O: 23.16%[2]
Appearance A crystalline solid, Solid powder[1][2]
Purity ≥98%[1]
Stability ≥ 4 years (when stored at -20°C)[1]

Solubility

The solubility of this compound has been determined in various solvents.

SolventSolubilitySource
DMF 30 mg/mL[1]
DMSO 25 mg/mL[1]
Ethanol 10 mg/mL[1]
PBS (pH 7.2) 0.2 mg/mL[1]

Spectroscopic and Analytical Data

This compound has been characterized by various analytical techniques.

TechniqueKey Findings and DataSource
GC-MS Molecular ion (M+) at m/z 207. Key fragments at m/z 192 (M-CH₃)⁺, 162 (M-HCONH₂)⁺, 135 (3,4-methylenedioxybenzyl tropylium (B1234903) ion), 105, and 77.[6]
GC-IRD N-H stretching modes at 3549 cm⁻¹ (anti-symmetric) and 3430 cm⁻¹ (symmetric). Amide I C=O stretch at 1728 cm⁻¹ and Amide II N-H wag at 1589 cm⁻¹.[6]
IR (ATR) Indicates the presence of an amide group.[6]
NMR ¹H and ¹³C NMR spectra confirm the structure of α-methyl-3,4-methylenedioxyphenylpropionamide. The ¹³C spectrum shows a characteristic carbonyl peak from the amide group at 178 ppm.[6][7]

Experimental Protocols

Synthesis of MDA from this compound (Hofmann Rearrangement)

This compound serves as a direct precursor in the synthesis of MDA via the Hofmann Rearrangement[3][6].

Materials:

Procedure:

  • A portion of this compound powder is added to an excess of sodium hypochlorite solution at 0°C[6].

  • The mixture is allowed to warm to room temperature[6].

  • The temperature of the mixture is slowly increased to 50°C[6].

  • An aqueous solution of potassium hydroxide is slowly added.

  • After the amide has completely dissolved, the reaction temperature is raised to between 75°C and 80°C and held for 30 minutes[6].

Note: The use of excess hypochlorite can lead to the formation of 2-chloro-4,5-methylenedioxyamphetamine as an unexpected byproduct[3][6].

G Synthesis of MDA from this compound via Hofmann Rearrangement This compound This compound (α-methyl-1,3-benzodioxole-5-propanamide) Reagents 1. NaOCl (excess) 2. KOH, H₂O This compound->Reagents MDA MDA (3,4-methylenedioxyamphetamine) Reagents->MDA Hofmann Rearrangement Byproduct 2-Chloro-4,5-MDA (with excess NaOCl) Reagents->Byproduct

Synthesis of MDA from this compound.
Analytical Workflow for this compound Identification

The identification of this compound from an unknown sample typically involves a multi-step analytical approach.

G Analytical Workflow for this compound Identification cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Confirmation Unknown Unknown Solid Powder ATR_IR IR (ATR) Spectroscopy Unknown->ATR_IR GC_MS GC-MS Analysis Unknown->GC_MS Hypothesis Putative Identification: This compound ATR_IR->Hypothesis Indicates Amide Group GC_MS->Hypothesis Provides Molecular Weight and Fragmentation Pattern NMR 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Hypothesis->NMR Confirmation Confirmed Structure: This compound NMR->Confirmation Confirms Connectivity and Final Structure

Workflow for identifying this compound.

Mechanism of Action and Biological Activity

This compound is primarily known as a synthetic precursor to MDA[1][2]. There is no readily available information on the specific signaling pathways or biological activities of this compound itself. The pharmacological effects of its product, MDA, are well-documented and involve interaction with serotonin (B10506), dopamine, and norepinephrine (B1679862) transporters, leading to their release[8][9]. MDA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and also shows agonist activity at serotonin 5-HT₂ receptors[9].

Storage and Stability

This compound should be stored at -20°C for long-term stability, where it is stable for at least four years[1]. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place[2]. The compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping[2].

Conclusion

This technical guide summarizes the currently available physicochemical data for this compound solid powder. While key identifiers, solubility, and analytical data are established, further research would be beneficial to determine other fundamental properties such as its melting point, pKa, and detailed crystal structure. The primary significance of this compound lies in its role as a precursor in the synthesis of MDA, a compound of interest in forensic and neuropharmacological research.

References

Early Investigations into N-Acyl Amide Analogs of 3,4-Methylenedioxyamphetamine (MDA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of early studies on N-acyl amide analogs of 3,4-methylenedioxyamphetamine (MDA), colloquially referred to as MDA 2-amido analogs. The focus is on the synthesis, experimental evaluation, and structure-activity relationships of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this class of molecules.

Introduction

3,4-Methylenedioxyamphetamine (MDA) is a well-known psychoactive compound that has been the subject of extensive research. Early investigations into its analogs sought to understand the structural requirements for its biological activity and to explore potential therapeutic applications. The introduction of an acyl group to the nitrogen atom of MDA to form an amide linkage represents a significant structural modification that can profoundly alter the compound's physicochemical properties and pharmacological profile. These N-acyl derivatives, or "2-amido analogs," have been explored to modulate potency, selectivity, and metabolic stability. This guide synthesizes the available data from early research on these and structurally related compounds.

Synthesis of N-Acyl MDA Analogs

The synthesis of N-acyl MDA analogs typically involves the acylation of the primary amine of MDA. Several methods have been described in the literature for the N-acylation of amphetamine and its analogs, which are directly applicable to MDA.

Schotten-Baumann Reaction

A classic and versatile method for the synthesis of amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1]

Experimental Protocol:

  • Dissolution: Dissolve 3,4-Methylenedioxyamphetamine (MDA) (1 mmol) in a suitable solvent such as dichloromethane (B109758) (15 mL) at room temperature.

  • Addition of Acyl Chloride: To this solution, add the corresponding acyl chloride (1 mmol).

  • Base Addition: After 10 minutes of stirring, add triethylamine (B128534) (1.2 mmol) to the reaction mixture. Triethylamine acts as a hydrogen chloride acceptor.

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature.

  • Work-up:

    • Wash the reaction mixture with diluted hydrochloric acid (H₂O:HCl = 4:1 v/v).

    • Subsequently, wash with a saturated solution of sodium carbonate (Na₂CO₃) and then with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Concentrate the organic layer and filter it through a short column with neutral Al₂O₃ to yield the N-acyl MDA analog.[1]

N-Acetylation using Acetic Anhydride (B1165640)

For the specific introduction of an acetyl group, acetic anhydride is a commonly used reagent. This method was described for the N-acetylation of α-ethylphenethylamine, a compound structurally related to MDA.[2]

Experimental Protocol:

  • Reaction Setup: Perform the N-acetylation of the parent amine with acetic anhydride in a two-phase system of chloroform (B151607) and saturated sodium bicarbonate.

  • Reduction (if necessary): If the starting material is an N-acetyl derivative that needs to be reduced to a different N-alkyl group, this can be achieved using a reducing agent like lithium aluminum hydride in tetrahydrofuran.[2] For the synthesis of an N-acetyl MDA analog, this reduction step would not be necessary.

  • Purification: The resulting N-acetyl derivative can be purified using standard techniques such as distillation or chromatography. The distilled base can then be converted to its hydrochloride salt by dissolving it in acetone-ether.[2]

In Vitro Evaluation

The pharmacological and biological effects of N-acyl MDA analogs have been investigated using various in vitro assays. These assays are crucial for determining the compounds' affinity for specific receptors and transporters, as well as their functional activity.

Monoamine Transporter Assays

The interaction of MDA and its analogs with monoamine transporters (dopamine transporter - DAT, norepinephrine (B1679862) transporter - NET, and serotonin (B10506) transporter - SERT) is a key determinant of their psychoactive effects.

Experimental Protocol: Transporter Uptake and Release Assays

  • Synaptosome Preparation: Prepare synaptosomes from the brains of Sprague-Dawley rats using standard procedures.

  • Uptake Inhibition Assay:

    • Incubate synaptosomes with various concentrations of the test compound (N-acyl MDA analog).

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a defined incubation period, terminate the uptake by rapid filtration.

    • Measure the radioactivity retained by the synaptosomes to determine the extent of uptake inhibition.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

  • Release Assay:

    • Preload synaptosomes with a radiolabeled monoamine.

    • Expose the preloaded synaptosomes to the test compound.

    • Measure the amount of radioactivity released into the supernatant.

    • Quantify the compound's ability to induce monoamine release.

Receptor Binding Assays

Determining the binding affinity of N-acyl MDA analogs to various receptors, particularly serotonin receptors like 5-HT₂A, is essential for understanding their potential psychedelic or therapeutic effects.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT₂A receptor).

  • Binding Reaction:

    • Incubate the cell membranes with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT₂A receptors) and various concentrations of the competing test compound (N-acyl MDA analog).

    • Allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

  • Data Analysis:

    • Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Quantitative Data

Quantitative data for specific N-acyl MDA analogs from early studies is limited. However, data from studies on closely related N-acyl amphetamines and other N-substituted MDA analogs can provide valuable insights into the structure-activity relationships.

Table 1: In Vitro Activity of N-Acylated Amphetamine Analogs and Related Compounds

CompoundAssayTargetValueReference
N-acetyl-α-ethylphenethylamineDAT Uptake InhibitionDATIC₅₀ > 10,000 nM
N-acetyl-α-ethylphenethylamineNET Uptake InhibitionNETIC₅₀ > 10,000 nM
N-acetyl-α-ethylphenethylamineSERT Uptake InhibitionSERTIC₅₀ > 10,000 nM
AmphetamineDAT Uptake InhibitionDATIC₅₀ = 122 nM
AmphetamineNET Uptake InhibitionNETIC₅₀ = 69 nM
MDA[¹²⁵I]-DOI Displacement5-HT₂AKᵢ = 120 nM
EDA (3,4-ethylidenedioxyamphetamine)[¹²⁵I]-DOI Displacement5-HT₂AKᵢ = 410 nM
IDA (3,4-isopropylidenedioxyamphetamine)[¹²⁵I]-DOI Displacement5-HT₂AKᵢ = 1,200 nM

Note: The data for N-acetyl-α-ethylphenethylamine suggests that N-acetylation can dramatically reduce the potency at monoamine transporters compared to the parent amine.

Structure-Activity Relationships and Signaling Pathways

The modification of the amine group in MDA with an acyl moiety generally leads to a decrease in the compound's affinity and potency at monoamine transporters. This is likely due to steric hindrance and altered electronic properties of the nitrogen atom, which are crucial for interaction with the transporter binding sites. The amide bond introduces a planar, polar group that can influence the overall conformation and lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its molecular targets.

The primary mechanism of action of MDA and related compounds involves their interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters then act on their respective postsynaptic receptors to elicit a variety of physiological and psychological effects.

MDA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDA_analog N-Acyl MDA Analog DAT DAT MDA_analog->DAT Inhibition/Reverse Transport NET NET MDA_analog->NET Inhibition/Reverse Transport SERT SERT MDA_analog->SERT Inhibition/Reverse Transport DA_vesicle Dopamine Vesicles Synaptic_Cleft_DA Dopamine NE_vesicle Norepinephrine Vesicles Synaptic_Cleft_NE Norepinephrine HT_vesicle Serotonin Vesicles Synaptic_Cleft_HT Serotonin DA_receptor Dopamine Receptors Synaptic_Cleft_DA->DA_receptor NE_receptor Adrenergic Receptors Synaptic_Cleft_NE->NE_receptor HT_receptor Serotonin Receptors (e.g., 5-HT2A) Synaptic_Cleft_HT->HT_receptor Activation Cellular_Response Cellular Response DA_receptor->Cellular_Response NE_receptor->Cellular_Response HT_receptor->Cellular_Response

Caption: Proposed signaling pathway of N-acyl MDA analogs.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and in vitro evaluation of N-acyl MDA analogs.

Synthesis_Workflow Start Start: MDA & Acylating Agent Reaction Acylation Reaction (e.g., Schotten-Baumann) Start->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure N-Acyl MDA Analog Characterization->Final_Product

Caption: General workflow for the synthesis of N-acyl MDA analogs.

In_Vitro_Workflow Compound N-Acyl MDA Analog Transporter_Assay Monoamine Transporter Assay (Uptake Inhibition / Release) Compound->Transporter_Assay Receptor_Assay Receptor Binding Assay (e.g., Radioligand Displacement) Compound->Receptor_Assay Data_Analysis_T Data Analysis (IC50 / EC50 Calculation) Transporter_Assay->Data_Analysis_T Data_Analysis_R Data Analysis (Ki Calculation) Receptor_Assay->Data_Analysis_R SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_T->SAR_Analysis Data_Analysis_R->SAR_Analysis

Caption: Workflow for the in vitro evaluation of N-acyl MDA analogs.

Conclusion

Early studies on N-acyl amide analogs of MDA, though not extensive, have provided foundational knowledge regarding their synthesis and pharmacological properties. The introduction of an amide functionality at the nitrogen atom generally attenuates the activity at monoamine transporters, highlighting the critical role of the primary amine for potent interaction. The synthetic methodologies and in vitro evaluation protocols described in this guide provide a framework for the continued exploration of this chemical space. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this class of compounds. The detailed experimental protocols and structured data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding of psychoactive compounds and their potential applications.

References

A Technical Guide to the Toxicological Properties of MMDPA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Identification of Precursors

The synthesis of MMDPA can originate from natural or synthetic precursors. The most well-documented precursor is Myristicin (B1677595), the primary aromatic constituent of nutmeg oil.[1] It is metabolized into compounds structurally similar to amphetamines, and there is speculation that it could be converted to MMDA, a related psychedelic.[2][3]

Other plausible, though less documented, synthetic routes for MMDPA and related compounds may involve aldehyde intermediates such as 3-methoxy-4,5-methylenedioxybenzaldehyde. Due to a lack of direct toxicological data for this specific compound, this guide will reference data from structurally related and better-studied aldehydes used in chemical synthesis, namely Piperonal (3,4-methylenedioxybenzaldehyde) and 3,4,5-Trimethoxybenzaldehyde.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Myristicin and related aldehyde compounds.

Table 1: Toxicological Data for Myristicin
EndpointSpeciesRouteValueNotesReference
Acute ToxicityRatOral> 10 mg/kg b.w.No toxic effects observed at this dose.[1]
Psychopharmacological DoseHumanOral1-2 mg/kg b.w. (from ~5g nutmeg)Considered a "toxic dose" that can induce psychoactive effects.[3]
Mild Cerebral StimulationHumanOral400 mg (total dose)Equivalent to ~6-7 mg/kg b.w.
Other EffectsHumanIngestionHigh DosesCan lead to fatty degeneration of the liver, disorientation, stupor, and central nervous system stimulation.
Table 2: Toxicological Data for Structurally Related Aldehydes
CompoundEndpointSpeciesRouteValueGHS Hazard ClassificationReference
PiperonalProbable Lethal DoseHumanOral0.5 - 5 g/kgMay cause skin sensitization.
3,4,5-TrimethoxybenzaldehydeLD50BirdOral422 mg/kgHarmful if swallowed; Irritating to eyes, respiratory system, and skin.
3-methoxy-5-methylbenzaldehydeNot Available---H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.

Key Toxicological Mechanisms and Signaling Pathways

Cytotoxicity via Apoptosis Induction

In vitro studies have shown that Myristicin is cytotoxic. One of the primary mechanisms is the induction of apoptosis (programmed cell death). Myristicin stimulates the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a cascade of enzymatic reactions involving caspases, which are proteases that execute the process of apoptosis, leading to cell death.

G cluster_0 Mitochondrion cluster_1 Cytoplasm CytoC_mit Cytochrome c CytoC_cyt Cytochrome c CytoC_mit->CytoC_cyt Release Myristicin Myristicin Exposure Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) CytoC_cyt->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Myristicin-Induced Apoptotic Pathway.
Oxidative Stress

Many amphetamine-like compounds exert toxic effects by inducing oxidative stress. This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA. Key indicators of oxidative stress include the depletion of intracellular antioxidants like glutathione (B108866) (GSH) and an increase in lipid peroxidation byproducts. While not studied specifically for most MMDPA precursors, this is a critical pathway to consider in their toxicological assessment.

G Compound Precursor Compound Metabolism ROS Increased Reactive Oxygen Species (ROS) Compound->ROS GSH Glutathione (GSH) Depletion Compound->GSH Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage causes GSH->Damage fails to prevent

Generalized Oxidative Stress Pathway.

Experimental Protocols for Toxicological Assessment

Detailed protocols are essential for reproducible toxicological screening. The following sections outline standard methodologies for assessing the cytotoxicity and genotoxicity of novel compounds like MMDPA precursors.

General Workflow for In Vitro Screening

A typical workflow involves preliminary cytotoxicity screening to determine the appropriate concentration range, followed by more specific assays for mechanisms like genotoxicity.

G start Test Compound prep Prepare Stock Solutions & Serial Dilutions start->prep cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT) prep->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Micronucleus Test) prep->genotoxicity cell_culture Culture Cell Lines (e.g., HepG2, TK6) cell_culture->cytotoxicity cell_culture->genotoxicity viability Determine IC50 & Non-toxic Concentrations cytotoxicity->viability viability->genotoxicity analysis Data Analysis & Interpretation genotoxicity->analysis

Workflow for In Vitro Toxicological Testing.
Protocol: In Vitro Cytotoxicity - MTS Assay

This assay assesses cell viability based on mitochondrial activity.

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the precursor compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling agent (e.g., phenazine (B1670421) ethosulfate), to each well.

  • Incubation: Incubate for 1-4 hours. Viable cells with active mitochondria will reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of the formazan product using a spectrophotometric plate reader at 490 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol: In Vitro Genotoxicity - Mammalian Cell Micronucleus (MN) Test

This test detects damage to chromosomes or the mitotic apparatus. It is often conducted according to OECD Guideline 487.

  • Cell Culture: Use a suitable mammalian cell line, such as the human lymphoblastoid TK6 cell line, which has a stable karyotype and short population doubling time.

  • Metabolic Activation: To assess the genotoxicity of both the parent compound and its metabolites, run parallel experiments with and without an exogenous metabolic activation system (e.g., a liver post-mitochondrial fraction, S9 mix).

  • Compound Exposure:

    • Short-Term Treatment: Expose cells to at least three concentrations of the test compound for a short period (e.g., 3 hours), both with and without S9 mix. After exposure, wash the cells and incubate them for a recovery period that allows for approximately 1.5-2.0 normal cell cycle lengths (e.g., 23 hours for TK6 cells).

    • Long-Term Treatment: In a separate experiment without S9 mix, expose cells continuously for 1.5-2.0 cell cycle lengths (e.g., 26 hours).

  • Cytotoxicity Assessment: Determine the cytotoxicity of the chosen concentrations to ensure they do not exceed a threshold (typically ~55±5% cytotoxicity) that could confound the genotoxicity results.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., propidium (B1200493) iodide) and a cytoplasmic stain. This can be done for analysis via flow cytometry or microscopy.

  • Data Acquisition:

    • Flow Cytometry: Analyze the stained cells to quantify the frequency of micronuclei (MNi) in intact cells.

    • Microscopy: Score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control indicates a positive genotoxic result.

Conclusion

The toxicological profile of MMDPA precursors is not well-defined. Myristicin, a known natural precursor, exhibits low acute toxicity but demonstrates dose-dependent psychoactive effects and in vitro cytotoxicity via apoptosis. Data on plausible synthetic aldehyde precursors is limited, but information on related compounds suggests potential for irritation and acute toxicity upon ingestion. Key toxicological pathways likely involve apoptosis and oxidative stress, which are common to many amphetamine-like substances.

Significant data gaps remain, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity for these compounds. The experimental workflows and protocols outlined in this guide provide a framework for the systematic in vitro evaluation of these and other novel psychoactive substance precursors, which is critical for a comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Hofmann Degradation of α-Methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Hofmann Degradation, also known as the Hofmann Rearrangement, is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This application note details the protocol for the Hofmann Degradation of α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA), a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA). The primary reagent discussed is sodium hypochlorite (B82951) (NaOCl), a common household bleach, which serves as an effective and accessible oxidizing agent for this transformation.

The reaction proceeds through the formation of an N-haloamide intermediate, which, upon rearrangement, forms an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. A critical aspect of this protocol is the careful control of reagent stoichiometry, as an excess of sodium hypochlorite can lead to the formation of chlorinated byproducts, such as 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA)[1][2]. By adhering to a stoichiometric ratio, the formation of this impurity can be avoided, leading to a cleaner reaction profile and a reported yield increase of 10-15% for the desired product, MDA[2].

Chemical Structures:

  • Substrate: α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound)

    • IUPAC Name: 3-(1,3-benzodioxol-5-yl)-2-methylpropanamide

    • Molecular Formula: C₁₁H₁₃NO₃

    • Molecular Weight: 207.23 g/mol

  • Product: 3,4-Methylenedioxyamphetamine (MDA)

    • IUPAC Name: 1-(1,3-benzodioxol-5-yl)propan-2-amine

    • Molecular Formula: C₁₀H₁₃NO₂

    • Molecular Weight: 179.22 g/mol

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hofmann Degradation of this compound

ParameterMethod 1: Excess Sodium HypochloriteMethod 2: Stoichiometric Sodium Hypochlorite
Reagent Ratio Excess NaOClStoichiometric NaOCl
Primary Product 3,4-Methylenedioxyamphetamine (MDA)3,4-Methylenedioxyamphetamine (MDA)
Major Byproduct 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA)[1][2]Minimal to no chlorinated byproduct observed
Reported Yield Not explicitly quantified, but lower than stoichiometric method.~10-15% greater yield than with excess reagent
Reaction Purity Lower due to byproduct formation.Higher, with a cleaner product profile.

Experimental Protocols

Materials and Equipment:
  • α-Methyl-3,4-methylenedioxyphenylpropionamide (this compound)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration known)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Isopropanolic HCl or HCl gas (for salt formation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Protocol 1: Hofmann Degradation of this compound using Stoichiometric Sodium Hypochlorite

This protocol is adapted from the improved method described by Dal Cason et al. (2012).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified α-methyl-3,4-methylenedioxyphenylpropionamide (1.0 eq) in water.

  • Base Addition: Add a solution of sodium hydroxide (NaOH) dropwise to the stirred mixture. Continue stirring for 15 minutes.

  • Addition of Oxidant: Cool the mixture in an ice bath to 0°C. Slowly add a stoichiometric amount of sodium hypochlorite (NaOCl) solution (1.0 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature. After which, the temperature is raised to 75-80°C and held for 30 minutes.

  • Work-up: Cool the solution to room temperature. Transfer the mixture to a separatory funnel and extract with ether or dichloromethane (3x).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude MDA free base as an oil.

  • Salt Formation (Optional): For purification and stabilization, the free base can be converted to its hydrochloride salt. Dissolve the crude product in anhydrous ether and bubble hydrogen chloride gas through the solution, or add a solution of isopropanolic HCl. The MDA HCl will precipitate as a solid and can be collected by filtration.

Protocol 2: General Hofmann Degradation using Bromine and Sodium Hydroxide

This is a general procedure for the Hofmann degradation and can be adapted for this compound.

  • Preparation of Hypobromite (B1234621) Solution: In a flask immersed in an ice-salt bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold, stirred solution of sodium hydroxide in water.

  • Amide Addition: To the freshly prepared, cold sodium hypobromite solution, add the α-methyl-3,4-methylenedioxyphenylpropionamide (1.0 eq) portion-wise with vigorous stirring.

  • Reaction: After the addition is complete, continue stirring in the ice bath for approximately 15-30 minutes. Then, remove the ice bath and warm the reaction mixture to 70-80°C for about 30-60 minutes.

  • Extraction and Isolation: Follow steps 5-7 from Protocol 1 for the work-up, extraction, and purification of the product.

Visualizations

Reaction Mechanism

Hofmann_Degradation_Mechanism Figure 1: Mechanism of the Hofmann Degradation of this compound This compound This compound (Amide) N_Bromoamide N-Bromoamide This compound->N_Bromoamide + Br₂/NaOCl, NaOH Bromoamide_Anion Bromoamide Anion N_Bromoamide->Bromoamide_Anion - H₂O (Deprotonation) Isocyanate Isocyanate Intermediate Bromoamide_Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) MDA MDA (Primary Amine) Carbamic_Acid->MDA - CO₂ (Decarboxylation)

Caption: Mechanism of the Hofmann Degradation of this compound.

Experimental Workflow

Hofmann_Degradation_Workflow Figure 2: Experimental Workflow for Hofmann Degradation start Start: this compound dissolution 1. Dissolve this compound in aqueous NaOH start->dissolution addition 2. Add NaOCl solution at 0°C dissolution->addition reaction 3. Heat to 75-80°C for 30 min addition->reaction extraction 4. Cool and extract with organic solvent reaction->extraction drying 5. Dry organic layer and evaporate solvent extraction->drying product Crude MDA (free base) drying->product purification 6. Optional: Form HCl salt for purification product->purification final_product Pure MDA HCl purification->final_product

Caption: Experimental workflow for the Hofmann Degradation.

References

Application Notes and Protocols for the Analytical Identification of 3,4-Methylenedioxyphenyl-2-propanamine (MMDPA) and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Methylenedioxyphenyl-2-propanamine (MMDPA), and its analogues such as 3,4-methylenedioxymethamphetamine (MDMA), are synthetic compounds that require robust and sensitive analytical methods for their identification and quantification in various matrices. These application notes provide an overview of the common analytical techniques employed for the analysis of these substances, targeting researchers, scientists, and drug development professionals. The protocols detailed below are based on established methods for closely related compounds due to the limited specific literature on MMDPA.

The primary analytical methods for the identification and quantification of MMDPA and its analogues include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for structural elucidation.

Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like MMDPA. It offers high separation efficiency and sensitive detection, making it suitable for identifying and quantifying these substances in complex mixtures.[1] For compounds that are not sufficiently volatile, derivatization can be employed to improve their chromatographic behavior.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that is particularly useful for the analysis of non-volatile or thermally labile compounds.[3][4] LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the accurate quantification of analytes at very low concentrations.[5][6][7]

Spectroscopic Methods , including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information about the analyte.[8][9][10] These techniques are invaluable for the unambiguous identification of novel psychoactive substances and for the characterization of reference standards.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of MDMA and related compounds using GC-MS and LC-MS/MS. These values can serve as a reference for method development for MMDPA.

Table 1: GC-MS Method Parameters for MDMA Analysis

ParameterValueReference
Column Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]
Injection Mode Splitless[2]
Inlet Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium[12]
Ionization Mode Electron Impact (EI)[11]
Mass Analyzer Quadrupole[1]
Limit of Quantification (LOQ) 0.5 - 2.5 µg/g (matrix dependent)[11]

Table 2: LC-MS/MS Method Parameters for MDMA Analysis

ParameterValueReference
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[6]
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 2.0 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Mass Analyzer Triple Quadrupole (QqQ) or QTRAP[4]
MRM Transitions MDMA: Precursor Ion > Product Ion (specific m/z values to be determined)[5]
Limit of Quantification (LLOQ) 0.1 µg/mL[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of MMDPA in a Solid Sample

1. Sample Preparation: a. Accurately weigh 10 mg of the homogenized solid sample. b. Dissolve the sample in 10 mL of methanol. c. Vortex for 1 minute to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. Derivatization (if necessary): a. For compounds with poor volatility, derivatization may be required. A common method is silylation. b. Evaporate 100 µL of the filtered sample solution to dryness under a gentle stream of nitrogen. c. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions: a. Use the parameters outlined in Table 1. b. Inject 1 µL of the prepared sample into the GC-MS system.

4. Data Analysis: a. Identify the MMDPA peak based on its retention time and mass spectrum. b. Compare the obtained mass spectrum with a reference spectrum for confirmation. c. Quantify the analyte using an external or internal standard calibration curve.

Protocol 2: LC-MS/MS Analysis of MMDPA in a Biological Matrix (e.g., Plasma)

1. Sample Preparation (Protein Precipitation): [12] a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Transfer to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions: a. Use the parameters outlined in Table 2. b. Inject 2 µL of the prepared sample into the LC-MS/MS system.

3. Data Analysis: a. Identify the MMDPA peak based on its retention time and specific Multiple Reaction Monitoring (MRM) transitions. b. Quantify the analyte using a calibration curve prepared in the same biological matrix.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Collection Extraction Extraction / Precipitation Sample->Extraction Cleanup Clean-up (SPE / Filtration) Extraction->Cleanup Concentration Concentration / Reconstitution Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization Source (EI or ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Processing Data Acquisition & Processing Detector->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report MDMA_Signaling_Pathway cluster_0 cluster_1 Increased Synaptic Monoamines MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibition & Reversal DAT Dopamine Transporter (DAT) MDMA->DAT Inhibition & Reversal NET Norepinephrine Transporter (NET) MDMA->NET Inhibition & Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake VMAT2->Serotonin Cytosolic Release SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron

References

Application Note: Quantitative Analysis of 3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) using Gas Chromatography-Mass Spectrometry (GC-MS). MMDPA is a substituted phenethylamine (B48288) and an analog of 3,4-methylenedioxymethamphetamine (MDMA). The methodology herein describes sample preparation, derivatization, GC-MS parameters, and data analysis for the accurate and sensitive detection of MMDPA in various sample matrices. This protocol is intended for use in forensic, toxicological, and research settings.

Introduction

3-Methoxy-4,5-methylenedioxyphenylpropylamine (MMDPA) belongs to the family of psychoactive phenethylamines and is a structural analog of MDMA. Due to its potential for abuse and the need for its detection in forensic and clinical samples, a robust and reliable analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the analysis of polar amines like MMDPA by GC-MS can be challenging due to poor peak shape and potential for adsorption in the GC system. Derivatization is a common strategy to improve the chromatographic behavior of such compounds by increasing their volatility and thermal stability. This application note details a GC-MS method for MMDPA analysis, incorporating a derivatization step to ensure high sensitivity and accuracy.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of MMDPA from aqueous matrices such as urine or plasma.

Materials:

  • Sample containing MMDPA

  • Internal Standard (IS) solution (e.g., deuterated MMDPA or a structurally similar compound)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Extraction solvent (e.g., Ethyl acetate (B1210297), Hexane)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 1 mL of the sample, add a known amount of the internal standard.

  • Alkalinize the sample to a pH > 9 by adding 1 M NaOH.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

Derivatization: Acylation with Pentafluoropropionic Anhydride (B1165640) (PFPA)

Acylation with PFPA is a common and effective derivatization technique for primary and secondary amines, improving their volatility and detectability by GC-MS.

Materials:

  • Dried sample extract from section 2.1

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Heating block or oven

Protocol:

  • Reconstitute the dried sample extract in 100 µL of ethyl acetate.

  • Add 50 µL of PFPA to the reconstituted sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After heating, allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for MMDPA-PFP To be determined empirically. Based on the fragmentation of related compounds, characteristic ions would likely include the molecular ion and fragments resulting from cleavage of the propyl side chain and the pentafluoropropionyl group.

Data Presentation

Quantitative data for MMDPA analysis should be compiled for method validation and routine analysis. The following table provides an example of the type of data that should be generated.

Parameter Value
Retention Time (RT) To be determined empirically. The exact RT will depend on the specific GC conditions.
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined empirically. Expected to be in the low ng/mL range.
Limit of Quantitation (LOQ) To be determined empirically. Expected to be in the mid to high ng/mL range.
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of MMDPA.

G Sample_Collection Sample Collection (e.g., Urine, Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction (pH > 9) Internal_Standard->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Acylation with PFPA (70°C, 30 min) Evaporation2 Evaporation of Excess Reagent Derivatization->Evaporation2 Reconstitution Reconstitution in Ethyl Acetate Evaporation2->Reconstitution GC_MS_Injection GC-MS Injection Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_Injection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for MMDPA analysis by GC-MS.

MMDPA Signaling Pathway

MMDPA, as an analog of MDMA, is expected to interact with the serotonergic and dopaminergic systems in the brain.[2][3] The following diagram provides a simplified representation of the potential signaling pathways affected by MMDPA.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MMDPA MMDPA VMAT2 VMAT2 MMDPA->VMAT2 Inhibits SERT SERT MMDPA->SERT Inhibits Reuptake & Reverses Transport DAT DAT MMDPA->DAT Inhibits Reuptake & Reverses Transport Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin Release Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine Release Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Binds Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Dopamine_Receptor->Signal_Transduction

Caption: Putative signaling pathway of MMDPA.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of MMDPA. The inclusion of a derivatization step is crucial for achieving good chromatographic performance and reliable quantification. This protocol can be adapted and validated for use in various laboratory settings for the detection and quantification of MMDPA in different matrices, aiding in forensic investigations, clinical toxicology, and drug development research.

References

Application Notes and Protocols: Mmdppa in Forensic Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-methyl-1,3-benzodioxole-5-propanamide (Mmdppa), also known as MDA 2-amido analog, is a chemical compound primarily encountered in forensic science as a precursor in the clandestine synthesis of 3,4-Methylenedioxyamphetamine (MDA)[1][2][3][4]. MDA is a psychoactive substance with stimulant and hallucinogenic properties, classified as a Schedule I controlled substance in the United States[4]. The identification of this compound in a suspected illicit laboratory is significant evidence for the intended production of MDA. These notes provide an overview of the forensic application of identifying this compound and detailed protocols for its analysis. While the physiological and toxicological properties of this compound itself are not well-documented, its direct role as an intermediate in MDA synthesis makes it a compound of high forensic interest.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for its proper handling, storage, and analysis in a laboratory setting.

PropertyValue
Formal Name α-methyl-1,3-benzodioxole-5-propanamide
Synonyms MDA 2-amido analog
CAS Number 858215-05-1
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.2 g/mol
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 10 mg/mL, PBS (pH 7.2): 0.2 mg/mL
Storage Temperature -20°C

Analytical Data for Forensic Identification

The identification of this compound in forensic casework relies on various analytical techniques. The following tables summarize key spectral data obtained from gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IRD), which are instrumental in its unambiguous identification.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
Mass-to-Charge Ratio (m/z)Interpretation
207Molecular Ion (M⁺)
192[M-CH₃]⁺
162Loss of a neutral amide [HCONH₂] from the parent ion
44α-cleavage of the amide moiety [O=CNH₂]⁺
Table 2: Gas Chromatography-Infrared Spectroscopy (GC-IRD) Data for this compound
Wavenumber (cm⁻¹)Assignment
3549Anti-symmetric N-H stretching mode
3430Symmetric N-H stretching mode
1608Aromatic quadrant stretching mode (weak)
1501, 1440Semicircle stretching mode (degenerate pair)
1242C-O stretch for aromatic ethers
1042Aromatic ring stretching mode
858Confirms 1,2,4-trisubstitution
811C-H out-of-plane wagging mode

Experimental Protocols

The following protocols outline the procedures for the identification of this compound from seized materials in a forensic laboratory.

Protocol 1: Sample Preparation
  • Documentation and Safety: Document the received evidence according to laboratory protocols. Handle the sample in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Homogenization: If the sample is heterogeneous, homogenize a representative portion to ensure uniformity.

  • Solubilization: Based on the solubility data, dissolve a small amount of the sample in an appropriate solvent such as ethanol or methanol (B129727) for subsequent analysis. For GC-MS analysis, a concentration of approximately 1 mg/mL is typically sufficient.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the obtained mass spectrum of the analyte with the reference data provided in Table 1 and available spectral libraries. The presence of the molecular ion at m/z 207 and key fragments at m/z 192, 162, and 44 is indicative of this compound.

Protocol 3: Confirmatory Analysis by Infrared Spectroscopy (IR)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, either with an Attenuated Total Reflectance (ATR) accessory or coupled with a gas chromatograph (GC-IRD).

  • ATR-FTIR Procedure:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

  • GC-IRD Procedure:

    • Utilize the same GC conditions as described in Protocol 2.

    • Analyze the IR spectra of the eluting peaks.

  • Data Analysis: Compare the obtained infrared spectrum with the reference data in Table 2. The characteristic N-H stretching bands and the aromatic substitution patterns are key for confirmation.

Visualizations

The following diagrams illustrate the chemical synthesis pathway involving this compound and a general workflow for its forensic identification.

Synthesis_of_MDA_from_Helional cluster_reagents Key Reagents Helional Helional This compound This compound Helional->this compound Reaction with hydroxylamine MDA MDA (3,4-Methylenedioxyamphetamine) This compound->MDA Hofmann Rearrangement Hydroxylamine Hydroxylamine Sodium_Hypochlorite Sodium Hypochlorite

Caption: Synthesis of MDA from Helional via an this compound intermediate.

Forensic_Analysis_Workflow Start Seized Material from Suspected Clandestine Lab SamplePrep Sample Preparation (Homogenization, Solubilization) Start->SamplePrep Presumptive Presumptive Testing (e.g., Color Tests) SamplePrep->Presumptive GCMS GC-MS Analysis SamplePrep->GCMS Presumptive->GCMS If positive IR IR Analysis (ATR or GC-IRD) GCMS->IR Confirmation DataAnalysis Data Analysis and Spectral Library Comparison GCMS->DataAnalysis IR->DataAnalysis Identification Identification of this compound DataAnalysis->Identification Report Forensic Report: Evidence of MDA Synthesis Identification->Report

Caption: General workflow for the forensic identification of this compound.

Pharmacological Context of MDA

While this compound's own pharmacology is not extensively studied, the forensic interest in it stems from it being a precursor to MDA. MDA is a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its effects are mediated by its interaction with monoamine transporters, leading to an increase in the extracellular levels of these neurotransmitters. This mechanism of action is responsible for the euphoric, empathogenic, and stimulant effects reported by users. The potential for abuse and the neurotoxic effects associated with MDA and related compounds underscore the importance of controlling their synthesis and precursors like this compound. The identification of this compound is therefore a critical step in preventing the illicit production and distribution of this controlled substance.

References

Application Notes and Protocols for α-Methyl-1,3-benzodioxole-5-propanamide (MMDPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-1,3-benzodioxole-5-propanamide, commonly known as MMDPPA or MDA 2-amido analog, is an analytical reference standard categorized as an amphetamine.[1][2] It is primarily recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a Schedule I controlled substance.[1][3][4] This document provides detailed guidelines for the proper storage, handling, and use of this compound in a research setting. The physiological and toxicological properties of this compound itself are not fully known, and it is intended for research and forensic applications only. It is not for human or veterinary use.

Chemical and Physical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
CAS Number 858215-05-1
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Formal Name α-methyl-1,3-benzodioxole-5-propanamide
Synonyms MDA 2-amido analog, 3-(benzo[d]dioxol-5-yl)-2-methylpropanamide
Purity ≥98%
Appearance Crystalline solid
Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionDurationRecommendationsReference
Long-term Storage ≥ 4 years-20°C
Short-term Storage Days to weeks0 - 4°C
Shipping Ambient temperatureStable for a few weeks during ordinary shipping

For optimal stability, it is recommended to store this compound at -20°C in a dry and dark environment.

Solubility

The solubility of this compound in various solvents is provided below. Stock solutions should be prepared accordingly.

SolventSolubilityReference
DMF 30 mg/mL
DMSO 25 mg/mL
Ethanol (B145695) 10 mg/mL
PBS (pH 7.2) 0.2 mg/mL
Handling and Safety Precautions

While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties are not well-established. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses, and gloves.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.

  • Spills: In case of a spill, collect the material mechanically and dispose of it as chemical waste. Avoid generating dust.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

Note: Before use, users must review the complete Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This compound is primarily used as a precursor for the synthesis of MDA. The following protocol is based on the Hofmann rearrangement reaction.

Protocol: Synthesis of 3,4-Methylenedioxyamphetamine (MDA) from this compound

This protocol describes the synthesis of MDA from this compound via a Hofmann rearrangement.

Materials:

  • This compound

  • Sodium hypochlorite (B82951) solution (e.g., bleach, nominally 5.25%)

  • Potassium hydroxide (B78521) (KOH) solution

  • Aqueous ethanol

  • Reaction vessel

  • Stirring apparatus

  • Heating mantle or water bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Recrystallization of this compound (Optional but Recommended):

    • Recrystallize the received this compound from aqueous ethanol to ensure purity.

  • Reaction Setup:

    • In a suitable reaction vessel, add a portion of this compound to an excess of sodium hypochlorite solution at 0°C.

    • Allow the mixture to slowly warm to room temperature with continuous stirring.

  • Reaction Progression:

    • Slowly heat the mixture to 50°C.

    • Slowly add an aqueous solution of potassium hydroxide.

    • Continue stirring until the this compound has completely dissolved.

    • Increase the reaction temperature to between 75°C and 80°C and maintain for 30 minutes.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform a suitable extraction procedure to isolate the MDA free base. This typically involves using an organic solvent and washing with water to remove inorganic salts.

  • Purification:

    • The crude MDA can be further purified using standard laboratory techniques such as distillation or chromatography.

Note: This synthesis should only be performed in a properly equipped laboratory by trained personnel, and in compliance with all applicable laws and regulations regarding controlled substances.

Diagrams

Workflow for the Synthesis of MDA from this compound

G Synthesis of MDA from this compound This compound This compound (α-methyl-1,3-benzodioxole-5-propanamide) Reaction Hofmann Rearrangement (Sodium Hypochlorite, KOH, 75-80°C) This compound->Reaction Precursor MDA MDA (3,4-Methylenedioxyamphetamine) Reaction->MDA Product

Caption: Workflow of MDA synthesis from this compound.

Mechanism of Action of MDA (Product of this compound Synthesis)

As this compound is a precursor to MDA, the following diagram illustrates the known signaling pathway of MDA, which is its ultimate biological application in a research context. MDA primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).

G Mechanism of Action of MDA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDA MDA SERT SERT MDA->SERT Inhibits Reuptake & Reverses Transport NET NET MDA->NET Inhibits Reuptake & Reverses Transport DAT DAT MDA->DAT Inhibits Reuptake & Reverses Transport Synapse Synaptic Cleft SERT->Synapse Increased Serotonin NET->Synapse Increased Norepinephrine DAT->Synapse Increased Dopamine Vesicle Synaptic Vesicle (Serotonin, Norepinephrine, Dopamine) Vesicle->Synapse Monoamine Release Receptors Postsynaptic Receptors Synapse->Receptors Binds to Receptors

Caption: MDA's effect on monoamine transporters.

References

Application Notes and Protocols: Solubility of Mmdppa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mmdppa (α-methyl-1,3-benzodioxole-5-propanamide) is a compound of interest in various research fields, including as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA).[1][2][3] Understanding its solubility in common organic solvents is crucial for a wide range of applications, from reaction chemistry to analytical method development and formulation. This document provides a summary of the known solubility of this compound in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol, along with a general protocol for experimentally determining solubility.

Quantitative Solubility Data

The solubility of this compound in DMF, DMSO, and Ethanol has been determined and is summarized in the table below. These values are essential for preparing stock solutions and for designing experiments where this compound needs to be in a dissolved state.

SolventChemical FormulaSolubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO30[1][2]
Dimethyl sulfoxide (DMSO)C₂H₆OS25[1][2]
EthanolC₂H₆O10[1][2]

Note: Solubility can be affected by factors such as temperature, the purity of the compound and solvent, and the presence of any residual moisture.[2] The provided data should be used as a guideline.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent.[4][5][6]

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (DMF, DMSO, or Ethanol)

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Pipettes or burette

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Bring the this compound and the solvent to the desired experimental temperature.

  • Sample Preparation:

    • Accurately weigh a known mass of this compound (e.g., 10 mg) and place it into a vial.

  • Solvent Addition:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Cap the vial securely.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved solid particles.

  • Incremental Solvent Addition:

    • If the solid has not completely dissolved, add another small, known volume of the solvent (e.g., 10 µL).

    • Repeat the vortexing and visual inspection steps.

  • Equilibration:

    • Continue adding the solvent incrementally until the this compound is completely dissolved.

    • To ensure equilibrium is reached, the solution can be stirred for an extended period (e.g., several hours) at a constant temperature.

  • Calculation:

    • Calculate the total volume of solvent added to completely dissolve the initial mass of this compound.

    • The solubility can then be expressed in mg/mL by dividing the mass of this compound by the total volume of the solvent used.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G cluster_dissolution Dissolution Process cluster_outcome Result prep1 Weigh this compound add_solvent Add solvent to this compound prep1->add_solvent prep2 Measure initial solvent volume prep2->add_solvent mix Vortex/Stir add_solvent->mix observe Visually inspect for undissolved solid mix->observe dissolved Completely Dissolved observe->dissolved Yes add_more_solvent Add incremental solvent volume observe->add_more_solvent No calculate Calculate Solubility (mg/mL) dissolved->calculate add_more_solvent->mix

Caption: Experimental workflow for determining this compound solubility.

Signaling Pathway Diagram (Placeholder)

As this compound is a chemical precursor and not typically associated with a biological signaling pathway in the context of its primary use, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a conceptual diagram illustrating its role as a precursor is provided below.

G This compound This compound (α-methyl-1,3-benzodioxole-5-propanamide) Reaction Chemical Synthesis (e.g., Hofmann Rearrangement) This compound->Reaction Precursor MDA MDA (3,4-methylenedioxyamphetamine) Reaction->MDA Product

Caption: Conceptual pathway of this compound as a precursor to MDA.

References

Application Note: Analysis of Seized Materials from a Suspected Clandestine 3,4-methylenedioxy-N-pyrrolidinyl-α-pivalophenone (MDPPA) Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-methylenedioxy-N-pyrrolidinyl-α-pivalophenone (MDPPA) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in illicit manufacturing and abuse. Clandestine laboratories producing MDPPA often utilize crude equipment and non-standardized procedures, resulting in final products that are impure and may contain a mixture of unreacted precursors, reagents, and reaction byproducts.[1][2] The analysis of materials seized from such laboratories is crucial for law enforcement, forensic intelligence, and public health. This application note provides a comprehensive experimental setup and detailed protocols for the qualitative and quantitative analysis of samples suspected to originate from a clandestine MDPPA laboratory.

The analytical workflow is designed to identify MDPPA, its precursors, and potential synthesis-related impurities, providing a chemical fingerprint of the manufacturing process.[3][4] This information can be vital for linking different seizures, identifying the synthetic route employed, and understanding the potential toxicological risks associated with the illicit product. The methodologies described herein utilize standard forensic chemistry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Clandestine Synthesis of MDPPA: An Overview

Understanding the probable synthetic pathways for MDPPA is fundamental to anticipating the chemical species that may be present in seized samples. Synthetic cathinones are often synthesized via a two-step process.[1] For MDPPA, this would likely involve:

  • α-Bromination: The synthesis would likely start with the bromination of an arylketone precursor, 3,4-methylenedioxypivalophenone, to form an α-bromoketone intermediate.

  • Nucleophilic Substitution: The intermediate is then reacted with pyrrolidine (B122466) to yield the final product, MDPPA.

Therefore, samples from a clandestine laboratory may contain:

  • Target Compound: MDPPA

  • Precursors: 3,4-methylenedioxypivalophenone and pyrrolidine.

  • Reagents: Brominating agents (e.g., bromine, N-bromosuccinimide), solvents, and bases.

  • Byproducts: Impurities specific to the synthetic route employed.[4]

Experimental Workflow

The overall experimental workflow for the analysis of seized materials from a suspected clandestine MDPPA laboratory is depicted in the following diagram.

ExperimentalWorkflow cluster_0 Sample Reception & Preparation cluster_1 Screening & Identification cluster_2 Structural Elucidation & Quantification cluster_3 Data Analysis & Reporting SampleReception Sample Reception (Documentation, Photography, Weight) Homogenization Homogenization & Sampling SampleReception->Homogenization SamplePrep Sample Preparation (Extraction, Dilution, Derivatization) Homogenization->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Volatile & Semi-volatile Analytes LCMS LC-MS/MS Analysis SamplePrep->LCMS Non-volatile & Thermally Labile Analytes NMR NMR Spectroscopy SamplePrep->NMR Structural Confirmation DataAnalysis Data Interpretation & Comparison GCMS->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis Quantification Quantitative Analysis Reporting Final Report Generation Quantification->Reporting DataAnalysis->Quantification

References

Preparation of Mmdppa Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, quality control, and storage of Mmdppa (α-methyl-1,3-benzodioxole-5-propanamide) stock solutions for research applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

This compound Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the correct preparation of stock solutions.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.2 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]

Solubility Specifications

The choice of solvent is critical for preparing a homogenous stock solution. The solubility of this compound in various common laboratory solvents is summarized below.

SolventSolubilityReference
Dimethylformamide (DMF) 30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO) 25 mg/mL
Ethanol 10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 0.2 mg/mL

Preparation of this compound Stock Solutions

This section outlines the protocols for preparing this compound stock solutions for both in vitro cell-based assays and analytical chemistry applications.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 2.072 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes or until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for long-term use. Under these conditions, the stock solution is expected to be stable for at least 4 years.

Protocol for Preparing a 1 mg/mL this compound Stock Solution in Methanol (B129727) for Analytical Applications (HPLC, GC-MS)

This protocol is designed for preparing a stock solution for use as a standard in analytical chromatography.

Materials:

  • This compound powder

  • HPLC-grade methanol

  • Volumetric flask (e.g., 10 mL)

  • Calibrated analytical balance

  • Spatula

  • Pipettes and sterile, filtered tips

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it into a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.

  • Complete Dissolution: Swirl the flask gently to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Bringing to Volume: Once the this compound is fully dissolved, add HPLC-grade methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogenous.

  • Storage: Transfer the solution to a clean, amber glass vial with a screw cap. Store at -20°C.

Quality Control of this compound Stock Solutions

A rigorous quality control process is essential to verify the concentration and purity of the prepared stock solutions, ensuring the reliability of experimental data.

Workflow for Quality Control

QC_Workflow prep Prepare this compound Stock Solution conc_ver Concentration Verification (e.g., UV-Vis Spectroscopy) prep->conc_ver purity_ass Purity Assessment (e.g., HPLC-UV or GC-MS) conc_ver->purity_ass pass Stock Solution Passes QC purity_ass->pass Meets Specifications fail Stock Solution Fails QC purity_ass->fail Does Not Meet Specifications use Aliquot, Store, and Use pass->use discard Discard and Prepare New Stock fail->discard

A streamlined workflow for the quality control of this compound stock solutions.
Experimental Protocol for Concentration Determination by UV-Vis Spectrophotometry

This protocol provides a method to estimate the concentration of the this compound stock solution. Note that a compound-specific extinction coefficient is required for accurate quantification. If this is not available, this method can be used for relative concentration checks.

Materials:

  • This compound stock solution

  • Appropriate solvent (e.g., methanol or ethanol)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of the this compound stock solution in the chosen solvent to fall within the linear range of the spectrophotometer.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across a range of UV wavelengths.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Experimental Protocol for Purity Assessment by HPLC-UV

This protocol outlines a general method for assessing the purity of the this compound stock solution. Method optimization may be required.

Materials:

  • This compound stock solution

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with formic acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound stock solution in the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for similar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Application-Specific Protocols

Preparation of Serial Dilutions for In Vitro Assays

Most cell-based assays require a range of this compound concentrations to determine dose-response relationships.

Serial_Dilution stock 10 mM this compound Stock in DMSO d1 1:10 Dilution (1 mM) stock->d1 Add 10 µL to 90 µL media d2 1:10 Dilution (100 µM) d1->d2 Add 10 µL to 90 µL media d3 1:10 Dilution (10 µM) d2->d3 Add 10 µL to 90 µL media d4 ...and so on d3->d4

A schematic for preparing a 10-fold serial dilution of this compound for cell-based assays.

Procedure for 10-fold Serial Dilutions:

  • Prepare Dilution Tubes: Label a series of sterile microcentrifuge tubes with the desired final concentrations.

  • Add Diluent: Add 90 µL of the appropriate cell culture medium to each labeled tube.

  • First Dilution: Add 10 µL of the 10 mM this compound stock solution to the first tube, cap, and vortex to mix. This creates a 1 mM solution.

  • Subsequent Dilutions: Transfer 10 µL from the 1 mM solution to the second tube, cap, and vortex. This creates a 100 µM solution. Repeat this process for the remaining tubes to create the desired concentration range.

Important Considerations for Cell-Based Assays:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells) in your experiments.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

ParameterRecommendationReference
Long-Term Storage -20°C
Stability at -20°C ≥ 4 years
Container Amber glass vials or foil-wrapped tubes to protect from lightGeneral laboratory best practice
Freeze-Thaw Cycles Minimize by aliquoting into single-use volumesGeneral laboratory best practice

By following these detailed application notes and protocols, researchers can confidently prepare and use this compound stock solutions, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting & Optimization

MMDPA Technical Support Center: Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered as a substitute for professional scientific guidance. Researchers should always consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemical substances.

This technical support center addresses the stability issues and degradation products of two distinct compounds that can be referred to by the acronym "MMDPA":

  • Section 1: 4-Methoxy-2-methyl-N-phenylaniline (MMDPA) , an industrial chemical intermediate.

  • Section 2: 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) , a psychoactive compound.

Please navigate to the section relevant to your compound of interest.

Section 1: 4-Methoxy-2-methyl-N-phenylaniline (MMDPA)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is 4-Methoxy-2-methyl-N-phenylaniline (MMDPA) and what are its common uses?

4-Methoxy-2-methyl-N-phenylaniline, also known as Methoxymethyldiphenylamine, is an aromatic amine. It is primarily used as an intermediate in the synthesis of other chemical compounds, including:

  • Pharmaceuticals, such as antihistamines, antidepressants, and antipsychotic medications.[1]

  • Agrochemicals, including herbicides, fungicides, and insecticides.[1]

  • Dyes, particularly in the production of azo dyes, anthraquinone (B42736) dyes, and phthalocyanine (B1677752) dyes.[1]

  • It also serves as a stabilizer in the production of polymers and plastics and as a corrosion inhibitor in lubricants.[1]

Q2: What are the recommended storage conditions for MMDPA to ensure its stability?

To maintain the stability of 4-Methoxy-2-methyl-N-phenylaniline, it is recommended to store the compound in a cool, dark place in a tightly closed container.[2] It should be stored away from incompatible materials such as oxidizing agents.

Q3: My MMDPA sample has discolored over time. What could be the cause?

Discoloration of aromatic amines like MMDPA is often an indication of degradation, typically through oxidation. Exposure to air (oxygen) and/or light can initiate oxidative processes that lead to the formation of colored by-products. The nitrogen atom and the aromatic rings are susceptible to oxidation, which can lead to the formation of complex colored compounds.

Q4: What are the expected degradation products of MMDPA under thermal stress?

When heated to decomposition, MMDPA is expected to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides. The thermal degradation of diphenylamine, a related compound, can lead to the formation of products such as aniline (B41778) and various condensed ring systems.

Q5: How can I assess the stability of my MMDPA sample and identify potential degradation products?

A forced degradation study is the recommended approach to understand the intrinsic stability of MMDPA and identify its potential degradation products. This involves subjecting the compound to various stress conditions, including:

  • Acidic and Basic Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pH levels.

  • Oxidation: To evaluate the impact of oxidative stress, typically using hydrogen peroxide.

  • Thermal Degradation: To understand the effect of high temperatures.

  • Photodegradation: To determine the compound's sensitivity to light.

Following exposure to these stress conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from its degradation products.

Experimental Protocols

General Protocol for Forced Degradation Studies of MMDPA

This protocol provides a general framework. Specific concentrations and durations may need to be optimized based on the observed stability of MMDPA.

1. Sample Preparation:

  • Prepare a stock solution of MMDPA in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the solid MMDPA powder in an oven at a temperature below its melting point (e.g., 70°C) for a specified period. Also, reflux a solution of MMDPA.

  • Photodegradation: Expose a solution of MMDPA to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for MMDPA

This is a starting point for method development. The method will need to be optimized and validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is a good starting point.

    • Example Gradient: Start with a lower percentage of acetonitrile and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where MMDPA and its potential degradation products show good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in identification.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Potential Degradation Pathways

MMDPA_Degradation MMDPA 4-Methoxy-2-methyl-N-phenylaniline (MMDPA) Oxidation Oxidation (O2, Light) MMDPA->Oxidation Oxidative Coupling, Nitrosation, Nitration Hydrolysis Hydrolysis (Acid/Base) MMDPA->Hydrolysis Cleavage of C-N bond Thermal Thermal Stress MMDPA->Thermal Decomposition Oxidized_Products N-Nitroso & Nitro-derivatives, Quinone-like structures, Polymeric products Oxidation->Oxidized_Products Hydrolysis_Products 4-Methoxyaniline, 2-Methylaniline, Phenol derivatives Hydrolysis->Hydrolysis_Products Thermal_Products Toxic Gases (NOx, COx), Aniline, Benzene Thermal->Thermal_Products

Section 2: 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA)

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is 3-Methoxy-4,5-methylenedioxyamphetamine (MMDA)?

MMDA is a psychedelic and entactogen of the amphetamine family. It is structurally related to other psychoactive compounds like MDA and MDMA ("Ecstasy").

Q2: How stable is MMDA in solution and in biological samples?

Studies on related compounds like MDA and MDMA have shown them to be relatively stable in water, serum, and urine when stored at -20°C for several weeks. However, degradation can occur at room temperature, especially in biological matrices like whole blood. Amphetamine-type compounds are also known to be susceptible to photodegradation when exposed to sunlight.

Q3: What are the likely degradation products of MMDA?

Based on the known metabolic pathways of the closely related compound MDMA, the primary degradation pathways for MMDA are expected to be:

  • O-demethylenation: Cleavage of the methylenedioxy ring to form catechol-type metabolites. These can be further methylated.

  • N-dealkylation: Although MMDA is a primary amine, if any N-substituted analogues are present, this would be a relevant pathway. For related secondary amines like MDMA, N-demethylation to MDA is a major metabolic route.

  • Oxidative deamination: A common metabolic pathway for amphetamines, leading to the formation of a ketone.

Forced degradation studies would likely reveal additional degradation products arising from hydrolysis, oxidation, and photolysis.

Q4: I am observing unexpected peaks in the chromatogram of my MMDA sample. What could they be?

Unexpected peaks could be either synthesis-related impurities or degradation products. To distinguish between them, a forced degradation study is recommended. If the peaks increase in size under stress conditions (e.g., exposure to acid, base, peroxide, light, or heat), they are likely degradation products.

Q5: What analytical methods are suitable for analyzing MMDA and its degradation products?

  • High-Performance Liquid Chromatography (HPLC) with UV or, preferably, mass spectrometric (MS) detection is a powerful technique for separating and identifying MMDA and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the amine group.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it ideal for detecting trace levels of degradation products, especially in complex matrices like biological samples.

Experimental Protocols

General Protocol for Forced Degradation Studies of MMDA

This protocol provides a general framework for investigating the stability of MMDA.

1. Sample Preparation:

  • Prepare a stock solution of MMDA in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.

2. Stress Conditions (perform in the dark unless otherwise specified):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for various time points.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Heat a solution of MMDA in a suitable solvent at an elevated temperature (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose a solution of MMDA to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot.

  • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration for analysis by LC-MS/MS.

Stability-Indicating LC-MS/MS Method for MMDA

This is a general method that will require optimization and validation.

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan to identify unknown degradation products and Multiple Reaction Monitoring (MRM) for quantification of MMDA and known degradants.

    • MRM Transitions: These would need to be determined by infusing pure standards. For MMDA (m/z ~210.2), a likely transition would involve the loss of the amine-containing side chain.

Data Presentation

Table 1: Stability of Amphetamine-like Compounds in Various Matrices

CompoundMatrixStorage TemperatureStability DurationReference
MDA, MDMA, MDEAWater, Urine-20°C, 4°C, 20°CNo significant loss for 21 weeks
MDA, MDMA, MDEASerum-20°C, 4°C, 20°CStable for up to 17 weeks
MDA, MDMA, MDEAWhole Blood-20°C, 4°C, 20°CStable for up to 5 weeks
Mandatory Visualization

MMDA_Metabolism

Forced_Degradation_Workflow

References

Troubleshooting Mmdppa synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mmdppa (α-methyl-3,4-methylenedioxyphenylpropionamide) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, a known precursor to 3,4-methylenedioxyamphetamine (MDA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my this compound synthesis yield consistently low?

Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Inadequate Temperature: The synthesis of this compound often requires high temperatures, potentially around 140°C, to proceed efficiently.[1] Using a solvent with a boiling point lower than this, such as toluene, may not allow the reaction to reach the necessary temperature, resulting in incomplete conversion and low yield.[1]

    • Solution: Ensure the use of a high-boiling point solvent like xylene and that your reaction setup can safely and consistently maintain the required temperature.[1]

  • Poor pH Control: The reaction conditions, particularly pH, can be difficult to control and significantly impact the formation of this compound.[2]

    • Solution: Carefully monitor and control the pH throughout the reaction as specified in your protocol. The use of buffered solutions or dropwise addition of acids/bases can help maintain the optimal pH range.

  • Suboptimal Reagents: The purity and reactivity of starting materials, such as helional (B122354) and hydroxylamine (B1172632), are crucial.

    • Solution: Use high-purity, fresh reagents. If using hydroxylamine, consider the isotopic composition as it can influence the reaction.[2] For this compound starting material, recrystallization from aqueous ethanol (B145695) can improve purity.

Question 2: I've identified impurities in my final this compound product. What are they and how can I avoid them?

Answer: Impurity formation is a common issue. The nature of the impurity can often point to the source of the problem.

  • Unreacted Starting Materials: The presence of precursors like helional or piperonal (B3395001) in your product indicates an incomplete reaction.

    • Solution: Increase reaction time or temperature as appropriate. Ensure proper stoichiometry of reactants.

  • Side-Reaction Products: The synthesis of MDA from helional, which proceeds through this compound, can produce several by-products. For instance, 5-(3,3-diethoxy-2-methylpropyl)-1,3-benzodioxole can form from helional and ethanol in the presence of acid.

    • Solution: Carefully control the reaction conditions. Avoid using an excess of certain reagents that might lead to side reactions. For example, using a molar excess of hydroxylamine hydrochloride relative to sodium carbonate can promote the formation of certain impurities.

  • By-products from Subsequent Steps: If you are converting this compound to MDA, be aware of by-products from that reaction. For example, using excess sodium hypochlorite (B82951) in the Hofmann rearrangement of this compound can lead to the formation of 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-MDA). A tenfold excess of sodium hypochlorite can even lead to the destruction of the desired product.

    • Solution: Carefully control the stoichiometry of reagents in subsequent reaction steps.

Question 3: My reaction seems to be stalling or not proceeding to completion. What should I check?

Answer: A stalled reaction can be frustrating. Here are a few things to investigate:

  • Temperature: As mentioned, this compound synthesis is temperature-sensitive. A temperature that is too low will result in a very slow or stalled reaction.

    • Solution: Verify the internal temperature of the reaction mixture with a calibrated thermometer. Do not rely solely on the heating mantle's setting.

  • Mixing: Inadequate mixing can lead to localized concentrations of reagents and uneven heating, hindering the reaction.

    • Solution: Ensure efficient stirring throughout the reaction. For viscous mixtures, a mechanical stirrer may be necessary.

  • Reagent Quality: Old or degraded reagents may have lost their reactivity.

    • Solution: Use fresh, high-quality reagents from reliable sources.

Data Summary: Reaction Parameters

The following table summarizes key reaction parameters and potential outcomes for this compound synthesis and its subsequent conversion, based on available literature.

ParameterRecommended ConditionPotential Issue if DeviatedConsequenceCitation
Temperature ~140 °C (for synthesis from certain precursors)Too lowIncomplete reaction, low yield
Solvent High-boiling point (e.g., Xylene)Low-boiling point (e.g., Toluene)Inability to reach required reaction temperature
pH ControlledUncontrolled fluctuationsDifficult to control reaction, potential for side reactions
Sodium Hypochlorite (for conversion to MDA) Stoichiometric amountExcessFormation of 2-chloro-4,5-methylenedioxyamphetamine
Sodium Hypochlorite (for conversion to MDA) 10-fold excessExtreme excessDestruction of MDA and 2-Cl-MDA

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of MDA from this compound via the Hofmann Rearrangement, as described in the literature. Note: This is for informational purposes only and should be adapted and performed by qualified personnel in a proper laboratory setting.

Synthesis of MDA from this compound via Hofmann Rearrangement

  • Preparation: Recrystallize the starting this compound material several times from aqueous ethanol to ensure purity.

  • Initial Reaction: Add a portion of the purified this compound powder to a sodium hypochlorite solution (e.g., commercial bleach, nominally 5.25%) at 0°C.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature.

  • Heating: Gradually increase the temperature of the mixture to 50°C.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide.

  • Dissolution and Final Heating: Continue heating until the amide has completely dissolved. Then, raise the reaction temperature to between 75°C and 80°C and maintain for 30 minutes.

  • Work-up and Purification: Follow standard laboratory procedures for extraction and purification of the resulting MDA.

Visual Guides

This compound Synthesis and Conversion Workflow

Mmdppa_Synthesis_Workflow cluster_precursor Precursor Stage cluster_mmdppa_synthesis This compound Synthesis cluster_conversion Conversion to MDA Helional Helional This compound This compound Helional->this compound Hydroxylamine, Heat Reaction_Conditions Critical Parameters: - Temperature (~140°C) - pH Control - Solvent (Xylene) This compound->Reaction_Conditions MDA MDA (Desired Product) This compound->MDA NaOCl, KOH, Heat Byproduct 2-Cl-MDA (Byproduct) This compound->Byproduct Excess NaOCl

Caption: Workflow of this compound synthesis from Helional and its subsequent conversion to MDA.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low this compound Yield Check_Temp Is Temperature ≥ 140°C? Start->Check_Temp Check_Solvent Is Solvent High-Boiling (e.g., Xylene)? Start->Check_Solvent Check_pH Is pH Controlled? Start->Check_pH Increase_Heat Increase & Verify Temperature Check_Temp->Increase_Heat No Change_Solvent Use Appropriate Solvent Check_Solvent->Change_Solvent No Monitor_pH Implement Strict pH Monitoring Check_pH->Monitor_pH No

Caption: Troubleshooting flowchart for addressing low this compound synthesis yield.

References

Identifying unexpected compounds in Mmdppa reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mmdppa (α-methyl-3,4-methylenedioxyphenylpropionamide) reactions, particularly its conversion to MDA (3,4-methylenedioxyamphetamine) via the Hofmann Rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product of the Hofmann Rearrangement of this compound?

The primary expected product is 3,4-methylenedioxyamphetamine (MDA).[1][2][3] This reaction typically utilizes sodium hypochlorite (B82951) (bleach) to facilitate the rearrangement of the amide to the amine.[1][2][3]

Q2: An unexpected peak has appeared in my analytical results (GC-MS, LC-MS) after reacting this compound with excess bleach. What could it be?

If an excess of sodium hypochlorite was used, the unexpected compound is likely 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA).[1][2][3] This chlorinated byproduct has been identified in forensic literature when this compound is subjected to the Hofmann Degradation with surplus hypochlorite.[1][2][3]

Q3: Why is 2-Cl-4,5-MDA formed?

The formation of 2-Cl-4,5-MDA is a result of an electrophilic aromatic substitution reaction on the phenyl ring of the this compound or MDA molecule.[2] The excess hypochlorite acts as a chlorinating agent in the presence of the electron-donating methylenedioxy group on the aromatic ring.[2]

Q4: Can the formation of 2-Cl-4,5-MDA be avoided?

Yes. Using stoichiometric quantities of sodium hypochlorite relative to this compound has been shown to produce MDA with no detectable formation of the chlorinated byproduct.[1][2] In fact, this can lead to a greater yield of the desired MDA product.[1][2]

Q5: What happens if a large excess of sodium hypochlorite is used?

Using a significant excess (e.g., a 10-fold excess) of sodium hypochlorite can lead to the degradation of both the desired product (MDA) and the unexpected chlorinated byproduct (2-Cl-4,5-MDA).[1][2]

Q6: Besides the chlorinated byproduct, are there other common impurities I should look for?

Yes, unreacted this compound is a common impurity, indicating that the reaction has not gone to completion.[4][5] Other potential impurities can arise from side reactions, and their presence may depend on the specific reaction conditions and the purity of the starting materials.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of 2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA) in the final product. Use of excess sodium hypochlorite (bleach).[1][2][3]Carefully calculate and use stoichiometric amounts of sodium hypochlorite relative to this compound.[1][2] Consider using a fresh, standardized solution of sodium hypochlorite of a known concentration.[1][2]
Low yield of 3,4-methylenedioxyamphetamine (MDA). - Incomplete reaction.[4][5]- Degradation of product due to excessive bleach.[1][2]- Suboptimal reaction temperature or time.[2]- Ensure the reaction is allowed to proceed for a sufficient amount of time at the recommended temperature (e.g., 75-80°C).[2]- Avoid using a large excess of sodium hypochlorite.[1][2]- Monitor the reaction progress using an appropriate analytical technique.[7]
Presence of unreacted this compound in the final product. The reaction did not go to completion.[4][5]- Increase the reaction time or temperature within the limits of the protocol.[2]- Ensure proper mixing of reactants.- Verify the concentration and reactivity of the sodium hypochlorite solution.
Formation of multiple unknown byproducts. - Contaminated starting materials.- Side reactions due to improper temperature control.[8]- Ensure the purity of the starting this compound. Recrystallization may be necessary.[2]- Maintain strict temperature control throughout the reaction. An uncontrolled exothermic reaction can lead to side products.[8]

Experimental Protocols

Hofmann Rearrangement of this compound to MDA (Stoichiometric)

This protocol is based on methodologies that aim to minimize the formation of chlorinated byproducts.[1][2]

  • Preparation: Dissolve a known molar amount of this compound in a suitable solvent. Chill the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a stoichiometric equivalent of a standardized sodium hypochlorite solution (e.g., 6.0% sodium hypochlorite) to the chilled this compound solution while stirring.

  • Temperature Control: Allow the mixture to slowly warm to room temperature, then gradually heat the reaction mixture to 50°C.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide. Continue stirring until the amide has completely dissolved.

  • Final Reaction Step: Raise the reaction temperature to 75-80°C and maintain for approximately 30 minutes.

  • Workup and Isolation: After the reaction is complete, cool the mixture and proceed with standard extraction and purification procedures to isolate the MDA product.

Analytical Methods for Reaction Monitoring

A combination of analytical techniques is recommended for monitoring the reaction and identifying products and byproducts.[1][3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing mass spectra for identification.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR are crucial for confirming the structures of MDA, this compound, and any byproducts like 2-Cl-4,5-MDA.[1][2]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and can distinguish the amide in this compound from the amine in MDA.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture.[9]

Data Presentation

Table 1: Key Compounds in this compound Reactions

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Reaction
α-methyl-3,4-methylenedioxyphenylpropionamide (this compound)C₁₁H₁₃NO₃207.2Starting Material[10]
3,4-methylenedioxyamphetamine (MDA)C₁₀H₁₃NO₂179.22Expected Product
2-chloro-4,5-methylenedioxyamphetamine (2-Cl-4,5-MDA)C₁₀H₁₂ClNO₂213.66Unexpected Byproduct[1][2]

Table 2: Proton NMR Chemical Shifts (ppm) for 2-Cl-4,5-MDA HCl in D₂O

Referenced to TSP at 0 ppm.[1]

ProtonsChemical Shift (ppm)Peak Shape
H-37.02s
H-66.88s
O-CH₂-O6.02s
CH₂2.97dd
CH3.45-3.55m
CH₃1.25d

Visualizations

Reaction_Pathway cluster_main Hofmann Rearrangement of this compound cluster_side Side Reaction This compound This compound MDA MDA (Expected Product) This compound->MDA NaOCl (Stoichiometric) Side_Product 2-Cl-4,5-MDA (Unexpected Byproduct) This compound->Side_Product Excess NaOCl Troubleshooting_Workflow Start Start Experiment Run_Reaction Run this compound Reaction Start->Run_Reaction Analyze_Product Analyze Product Mixture (GC-MS, NMR, etc.) Run_Reaction->Analyze_Product Check_Purity Is the primary product MDA? Analyze_Product->Check_Purity Unexpected_Peak Is there an unexpected peak? Check_Purity->Unexpected_Peak No Success Successful Synthesis of MDA Check_Purity->Success Yes Identify_Peak Identify Unexpected Peak Unexpected_Peak->Identify_Peak Yes Check_Unreacted Is unreacted this compound present? Unexpected_Peak->Check_Unreacted No Chlorinated_Product Is it 2-Cl-4,5-MDA? Identify_Peak->Chlorinated_Product Adjust_Stoichiometry Adjust NaOCl to be stoichiometric Chlorinated_Product->Adjust_Stoichiometry Yes End End Chlorinated_Product->End No, further investigation needed Adjust_Stoichiometry->Run_Reaction Optimize_Conditions Optimize reaction time/temperature Check_Unreacted->Optimize_Conditions Yes Check_Unreacted->End No Optimize_Conditions->Run_Reaction

References

Technical Support Center: Optimizing the Hofmann Rearrangement for MDA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3,4-Methylenedioxyamphetamine (MDA) via the Hofmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Hofmann Rearrangement and how is it applied to MDA synthesis?

The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one less carbon atom.[1] In the context of MDA synthesis, a common precursor is α-methyl-3,4-methylenedioxyphenylpropionamide (MMDPPA), which is converted to MDA.[2] The reaction typically involves a halogenating agent, such as sodium hypochlorite (B82951) or trichloroisocyanuric acid (TCCA), and a strong base.[3][4]

Q2: What are the key steps in the Hofmann Rearrangement for MDA synthesis?

The reaction proceeds through several key steps:

  • N-halogenation: The primary amide (this compound) reacts with a halogenating agent (e.g., sodium hypochlorite) in the presence of a base to form an N-haloamide intermediate.

  • Deprotonation: The base abstracts a proton from the nitrogen, forming an anion.

  • Rearrangement: The 3,4-methylenedioxyphenylethyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final product, MDA.[5][6]

Q3: What are the common halogenating agents used for this reaction?

Commonly used halogenating agents for the Hofmann rearrangement in MDA synthesis include sodium hypochlorite (household bleach) and trichloroisocyanuric acid (TCCA).[3][4] Both have been shown to be effective in converting the amide precursor to MDA.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Degradation of Halogenating Agent Sodium hypochlorite solutions can degrade over time. Use a fresh, unopened container of bleach with a known concentration for best results.[2]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible.
Suboptimal Reagent Stoichiometry Using stoichiometric quantities of the reactants, particularly the halogenating agent, has been reported to increase the yield of MDA by approximately 10-15%.[2]
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. See the "Side Product Formation" section below for more details.
Side Product Formation
Observed Issue Potential Cause & Explanation Mitigation Strategies
Formation of 2-Chloro-4,5-methylenedioxyamphetamine This chlorinated byproduct has been identified when an excess of sodium hypochlorite is used in the reaction.[2][7] The excess hypochlorite can lead to electrophilic aromatic substitution on the electron-rich methylenedioxybenzene ring.Use stoichiometric amounts of sodium hypochlorite relative to the amide precursor.[2] Carefully control the addition of the hypochlorite solution.
Formation of Urea Byproducts The MDA product can act as a nucleophile and react with the isocyanate intermediate, leading to the formation of substituted ureas.This is a common side reaction in Hofmann rearrangements. Optimization of reaction conditions, such as temperature and concentration, may help to minimize this.
Unreacted Starting Material and Other Impurities Incomplete reaction or side reactions during the synthesis of the this compound precursor can lead to impurities in the final product.[3][8]Ensure the purity of the starting amide. Purification of the precursor before the Hofmann rearrangement is recommended.

Experimental Protocols

Synthesis of MDA from α-methyl-3,4-methylenedioxyphenylpropionamide (this compound) using Sodium Hypochlorite

This protocol is adapted from forensic chemistry literature and is provided for informational purposes for legitimate research and professional applications.

Materials:

  • α-methyl-3,4-methylenedioxyphenylpropionamide (this compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite solution (e.g., commercial bleach with a known concentration, typically around 5-6%)[2]

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound in an aqueous solution of sodium hydroxide and cool the mixture in an ice bath to 0°C.

  • Slowly add a stoichiometric amount of sodium hypochlorite solution to the stirred mixture while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for approximately one hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to approximately 75°C for 30-60 minutes.[4]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude MDA product.

  • Further purification can be achieved by standard techniques such as acid-base extraction or chromatography.

Note on Yield: One source suggests that this method can yield over 90% of the final MDA product after purification.[9] Another study reported a 10-15% increase in yield when using stoichiometric quantities of sodium hypochlorite compared to previous reports.[2]

Visualizations

Hofmann Rearrangement Workflow for MDA Synthesis

Hofmann_Rearrangement_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound in aq. NaOH B Cool to 0°C A->B C Slowly add NaOCl solution at 0°C B->C D Stir at 0°C for 1 hour C->D E Warm to RT, then heat to 75°C D->E F Cool to RT E->F G Extract with Dichloromethane F->G H Wash organic layer (Water, Brine) G->H I Dry with Na2SO4 H->I J Evaporate solvent I->J K Crude MDA J->K L Pure MDA K->L Purification

Caption: Experimental workflow for MDA synthesis via Hofmann rearrangement.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_solutions Potential Solutions A Low MDA Yield B Degraded Halogenating Agent A->B C Incomplete Reaction A->C D Suboptimal Stoichiometry A->D E Side Product Formation A->E B_sol Use fresh reagents B->B_sol C_sol Increase reaction time/temp Monitor with TLC C->C_sol D_sol Use stoichiometric amounts D->D_sol E_sol Optimize conditions See side product guide E->E_sol

Caption: Troubleshooting logic for addressing low product yield in MDA synthesis.

References

Technical Support Center: Purity Analysis of Synthesized Mmdppa (>98%)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purity analysis of synthesized α-methyl-1,3-benzodioxole-5-propanamide (Mmdppa).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common uses in research?

This compound (α-methyl-1,3-benzodioxole-5-propanamide) is primarily known as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a substance with known psychoactive properties.[1][2] In a research context, this compound is used as an analytical reference standard and in the investigation of synthetic drug pathways and impurity profiling. Its chemical formula is C₁₁H₁₃NO₃ and it has a molecular weight of approximately 207.23 g/mol .[1]

2. What are the potential impurities I should be aware of during this compound synthesis?

Impurities in synthesized this compound can arise from the starting materials, side reactions, or incomplete reactions. When synthesizing this compound from helional (B122354), common impurities may include:

  • Unreacted Helional: The starting material may not fully react.

  • α-methyl-3,4-methylenedioxyphenylpropionitrile (MMDPPN): A nitrile byproduct that can be formed during the synthesis.[3]

  • Isomers and related compounds: Depending on the specific synthetic route, other structurally similar compounds may be formed.

During the subsequent conversion of this compound to MDA via the Hofmann rearrangement, potential byproducts can include isocyanates and carbamates.

3. Which analytical techniques are most suitable for determining the purity of this compound?

The most common and reliable techniques for the purity analysis of this compound and related compounds are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying this compound from its non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities and byproducts.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a direct and accurate measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.

Troubleshooting Guides

HPLC Analysis

Issue: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Contaminated mobile phase or solvent.

    • Solution: Filter all solvents and mobile phases before use. Prepare fresh mobile phase daily.

  • Possible Cause 2: Impurities in the sample.

    • Solution: Analyze the starting materials for purity. Review the synthesis procedure for potential side reactions. Use GC-MS to identify the unknown peaks.

  • Possible Cause 3: Column contamination.

    • Solution: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol). If the problem persists, consider replacing the guard column or the analytical column.

  • Possible Cause 4: Sample degradation.

    • Solution: Ensure the sample is stored correctly and analyze it as soon as possible after preparation.

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amine-containing compounds like this compound, a slightly acidic pH is often optimal.

  • Possible Cause 3: Column deterioration.

    • Solution: Replace the column if it has been used extensively or under harsh conditions.

GC-MS Analysis

Issue: Ghost peaks (peaks appearing in blank runs).

  • Possible Cause 1: Contamination of the syringe, inlet, or column.

    • Solution: Clean the syringe thoroughly between injections. Bake out the inlet and column at a high temperature.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Inject a solvent blank after a concentrated sample to wash the system.

Issue: Poor sensitivity or no peak detected.

  • Possible Cause 1: Analyte degradation in the hot inlet.

    • Solution: Lower the inlet temperature. Consider derivatization of the analyte to increase its thermal stability and volatility.

  • Possible Cause 2: Active sites in the liner or column.

    • Solution: Use a deactivated liner and a column suitable for amine analysis.

qNMR Analysis

Issue: Inaccurate quantification.

  • Possible Cause 1: Poorly chosen internal standard.

    • Solution: Select an internal standard with peaks that do not overlap with the analyte or impurity signals, is stable, and has a known purity.

  • Possible Cause 2: Incomplete relaxation of nuclei.

    • Solution: Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest).

  • Possible Cause 3: Incorrect integration of signals.

    • Solution: Manually and carefully integrate the signals, ensuring a flat baseline.

Experimental Protocols

Disclaimer: The following protocols are provided as examples and may require optimization and validation for your specific instrumentation and sample matrix.

HPLC-UV Method for Purity of this compound

This method is adapted from a validated method for the analysis of MDMA and may serve as a starting point.[4]

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 25 mM phosphate (B84403) buffer (pH 3.0)
Gradient 20% Acetonitrile, hold for 2 min; 20-80% Acetonitrile over 10 min; 80% Acetonitrile, hold for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 285 nm

Sample Preparation: Dissolve a known mass of the synthesized this compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling of this compound

This method is based on general protocols for the analysis of amphetamine-type substances.

ParameterValue
Column HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Oven Program Start at 100 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-500 amu

Sample Preparation: Dissolve the this compound sample in methanol (B129727) to a concentration of approximately 1 mg/mL.

Quantitative ¹H-NMR (qNMR) for Purity Assay of this compound

This is a general qNMR procedure that should be adapted and validated.

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic acid or another suitable certified reference material with known purity
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) ≥ 5 times the longest T₁ of the analyte and internal standard
Number of Scans 16 or more for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).

  • Gently agitate to ensure complete dissolution.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

Logical Workflow for Troubleshooting HPLC Purity Analysis

hplc_troubleshooting start Purity Analysis of this compound by HPLC issue Unexpected Peak(s) in Chromatogram? start->issue peak_shape Poor Peak Shape? issue->peak_shape No check_solvents Check Mobile Phase & Solvents for Contamination issue->check_solvents Yes resolution Inadequate Resolution? peak_shape->resolution No check_overload Check for Column Overload peak_shape->check_overload Yes end Acceptable Purity Profile resolution->end No optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes analyze_blanks Analyze Blank Injection check_solvents->analyze_blanks Clean identify_impurity Impurity in System/Column analyze_blanks->identify_impurity Peak Persists sample_issue Impurity in Sample analyze_blanks->sample_issue No Peak clean_system Clean System & Column identify_impurity->clean_system Action clean_system->start review_synthesis Review Synthesis & Purify Sample sample_issue->review_synthesis Action review_synthesis->start dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Overloaded check_ph Check Mobile Phase pH check_overload->check_ph Not Overloaded dilute_sample->start adjust_ph Adjust pH check_ph->adjust_ph Incorrect replace_column Consider Column Age/Deterioration check_ph->replace_column Correct adjust_ph->start replace_column->start optimize_gradient->start Improved change_column Try Different Column Chemistry optimize_gradient->change_column No Improvement change_column->start

Caption: A flowchart for troubleshooting common HPLC analysis issues.

Putative Signaling Pathway of MDA (Metabolite of this compound)

MDA, the downstream product of this compound, acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).

mda_signaling cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDA MDA VMAT2 VMAT2 MDA->VMAT2 Inhibits SERT SERT MDA->SERT Reverses DAT DAT MDA->DAT Reverses NET NET MDA->NET Reverses Serotonin_v Serotonin VMAT2->Serotonin_v Dopamine_v Dopamine VMAT2->Dopamine_v Norepinephrine_v Norepinephrine VMAT2->Norepinephrine_v Serotonin_s Serotonin SERT->Serotonin_s Dopamine_s Dopamine DAT->Dopamine_s Norepinephrine_s Norepinephrine NET->Norepinephrine_s Serotonin_v->Serotonin_s Release Dopamine_v->Dopamine_s Release Norepinephrine_v->Norepinephrine_s Release Serotonin_R 5-HT Receptors Serotonin_s->Serotonin_R Dopamine_R Dopamine Receptors Dopamine_s->Dopamine_R Norepinephrine_R Adrenergic Receptors Norepinephrine_s->Norepinephrine_R Signaling Downstream Signaling Cascades Serotonin_R->Signaling Dopamine_R->Signaling Norepinephrine_R->Signaling

Caption: Mechanism of action of MDA as a monoamine releasing agent.

References

Technical Support Center: Recrystallization of MMDPPA from Aqueous Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA) from aqueous ethanol (B145695). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using aqueous ethanol for the recrystallization of this compound?

A1: The principle of recrystallization using a mixed solvent system like aqueous ethanol relies on the differential solubility of the compound at different temperatures and solvent compositions. This compound has some solubility in ethanol.[1] Water is expected to be a poor solvent (anti-solvent) for this compound, given its low solubility in aqueous buffer (PBS, pH 7.2)[1]. The procedure involves dissolving the impure this compound in a minimal amount of hot ethanol, to which water is then added dropwise until the solution becomes slightly cloudy (the saturation point). As the solution cools slowly, the solubility of this compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent mixture.

Q2: How do I choose the optimal ethanol-to-water ratio?

A2: The optimal ratio is determined empirically for each batch of this compound, as it depends on the impurity profile. A general starting point is to dissolve the this compound in the minimum volume of hot ethanol and then slowly add water until persistent cloudiness is observed. The ideal solvent composition will allow for slow crystal growth upon cooling, yielding high-purity crystals.

Q3: At what temperature should I dissolve the this compound?

A3: The this compound should be dissolved in ethanol at a temperature near the boiling point of the solvent mixture to ensure the maximum amount of solute is dissolved in the minimum amount of solvent. However, excessive boiling should be avoided to prevent solvent evaporation, which could lead to premature precipitation of the product.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. After crystal formation, cooling the flask in an ice bath can further decrease the solubility of this compound and promote more complete crystallization. However, be aware that rapid cooling can sometimes trap impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
This compound does not dissolve completely in hot ethanol. - Insufficient solvent.- The compound is highly impure.- Add small increments of hot ethanol until the compound dissolves.- Consider pre-purification by another method if impurities are substantial.
No crystals form upon cooling. - Too much ethanol was used.- The solution is not saturated.- Reheat the solution and evaporate some of the ethanol.- Add a small seed crystal of pure this compound.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface.- Cool the solution in an ice bath for a longer period.
Oiling out occurs (formation of a liquid layer instead of crystals). - The solution is supersaturated, and the compound's melting point is below the crystallization temperature.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot ethanol to decrease saturation.- Allow the solution to cool more slowly.- Ensure the water is added slowly to the hot ethanol solution.
Crystals form too quickly. - The solution is too concentrated.- The cooling rate is too fast.- Reheat the solution and add a small amount of additional hot ethanol.- Insulate the flask to slow down the cooling process.[2]
The recrystallized product is still impure. - Impurities have similar solubility to this compound.- The cooling was too rapid, trapping impurities.- Allow for slower crystal growth.- Consider a second recrystallization step.- If impurities are colored, consider a charcoal treatment before crystallization.
Low recovery of this compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2]- Concentrate the mother liquor and cool to recover a second crop of crystals (which may be less pure).- In future experiments, use a smaller volume of the initial solvent.

Quantitative Data

Compound Solvent Solubility Reference
This compoundEthanol10 mg/mL[1]
This compoundPBS (pH 7.2)0.2 mg/mL
This compoundDMF30 mg/mL
This compoundDMSO25 mg/mL

Experimental Protocol: Recrystallization of this compound from Aqueous Ethanol

Disclaimer: This is a generalized protocol based on the principles of recrystallization and available solubility data. Optimal conditions may vary and should be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added and significant precipitation occurs, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can subsequently be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Start with Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Water until Cloudy hot_filtration->add_water cool Slow Cooling to Room Temperature add_water->cool ice_bath Ice Bath Cooling cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Aqueous Ethanol filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product sol_evaporate Evaporate Solvent / Add Seed Crystal no_crystals->sol_evaporate sol_reheat_add_solvent Reheat and Add More Ethanol oiling_out->sol_reheat_add_solvent sol_concentrate_mother_liquor Concentrate Mother Liquor low_yield->sol_concentrate_mother_liquor sol_recrystallize_slowly Recrystallize Again / Slower Cooling impure_product->sol_recrystallize_slowly

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Accurate Quantification of Mmdppa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mmdppa (α-methyl-3,4-methylenedioxyphenylpropionamide) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound, or α-methyl-3,4-methylenedioxyphenylpropionamide, is recognized as a precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a controlled substance.[1][2] Accurate quantification of this compound is crucial for forensic applications, tracking illicit drug manufacturing routes, and for researchers studying its chemical properties and potential metabolic pathways.

Q2: I am observing poor peak resolution and overlap in my NMR spectra for this compound quantification. How can I improve this?

Low spectral resolution and peak overlap are common challenges in quantitative NMR (qNMR) analysis.[3] To address this, consider the following:

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of your NMR spectrometer.

  • Adjust Acquisition Parameters: Increase the acquisition time to improve the resolution of the free induction decay (FID) and subsequently the spectrum.

  • Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer will provide better spectral dispersion and reduce peak overlap.

  • Model-Based Adjustment: For complex spectra, consider using model-based adjustment procedures that can deconvolve overlapping peaks and improve the accuracy of quantification by 20-40% compared to simple least-squares fitting.[3][4] These methods work by fitting ideal spectral shapes to the data and then adjusting the intensity estimates based on the residual signal.

Q3: My this compound quantification results using GC-MS show high variability. What are the potential causes and solutions?

High variability in GC-MS quantification can stem from several factors throughout the experimental workflow. Here are some troubleshooting steps:

  • Internal Standard Selection: Ensure you are using an appropriate internal standard that co-elutes near your analyte of interest and has similar chemical properties. Deuterated analogs are often a good choice.

  • Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure precise and reproducible steps for extraction, derivatization (if used), and dilution.

  • Injector Performance: Check the injector for cleanliness and proper operation. A dirty injector can lead to poor sample volatilization and peak tailing.

  • Column Health: The GC column can degrade over time. Check for signs of aging, such as peak broadening or loss of resolution, and replace if necessary.

  • Calibration Curve: Prepare a fresh calibration curve for each batch of samples to account for any instrument drift. Ensure the calibration standards are within the linear range of the detector.

Q4: What are the key validation parameters I should assess for my this compound quantification method?

A robust quantification method requires thorough validation. Based on guidelines for similar compounds like MDMA, you should assess the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the mean test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the sample extraction procedure.

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for the quantification of related amphetamine-type substances using various analytical methods. These can serve as a benchmark for developing and validating your this compound quantification assay.

Table 1: Performance of 1H qNMR for MDMA Quantification

ParameterResult
Linearity (R²)> 0.99
Precision (RSD)< 2%
Accuracy (Relative Error)< 5%
LOD0.10 mg/mL
LOQ0.33 mg/mL

Table 2: Performance of Spectrophotometric Method for MDMA Quantification

ParameterResult
Linearity (R²)> 0.99
LOD0.45 µg/mL
LOQ1.35 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound from Helional

This protocol is based on methods described in forensic chemistry literature for the synthesis of this compound.

  • Oxime Formation: React Helional (3-(1,3-benzodioxol-5-yl)-2-methylpropanal) with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction: Once the reaction is complete, perform a liquid-liquid extraction to isolate the oxime intermediate.

  • Amide Formation: The oxime is then subjected to a Beckmann rearrangement to form the amide, this compound. This is typically achieved by treating the oxime with a dehydrating agent or an acid catalyst.

  • Purification: The crude this compound product is then purified using techniques such as recrystallization or column chromatography.

  • Confirmation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques like NMR, IR, and MS.

Protocol 2: Quantification of this compound using 1H qNMR

This protocol is adapted from validated methods for quantifying related compounds.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or ethylene (B1197577) carbonate) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate acquisition parameters. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integration: Integrate the signals corresponding to the this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

Mmdppa_Synthesis_Pathway Helional Helional Oxime Helional Oxime Helional->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime This compound This compound Oxime->this compound Rearrangement MDA MDA This compound->MDA Hofmann Degradation

Caption: Chemical synthesis pathway of MDA from Helional via this compound.

Mmdppa_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_quant Quantification Weighing Weigh Sample & IS Dissolution Dissolve in Solvent Weighing->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Peaks Processing->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Experimental workflow for this compound quantification by qNMR.

References

Technical Support Center: Mitigating Risks in Handling MMDPPA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with Methylmethoxydiphenylphosphine Acetate (B1210297) (MMDPPA). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the safe and effective handling of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is Methylmethoxydiphenylphosphine Acetate (this compound) and what are its primary hazards?

A1: Methylmethoxydiphenylphosphine Acetate (this compound) is a highly reactive organophosphorus compound used as a catalyst in specialized cross-coupling reactions. Its primary hazards stem from its pyrophoric nature, reacting violently with air and moisture. It is also classified as a corrosive substance that can cause severe skin burns and eye damage. Inhalation of its vapors can lead to respiratory irritation and systemic toxicity.

Q2: What are the immediate first aid measures in case of this compound exposure?

A2:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Q3: What are the appropriate storage and handling conditions for this compound?

A3: this compound must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, non-reactive container. It should be kept in a cool, dry, and well-ventilated area away from sources of ignition, water, and oxidizing agents. All handling of this compound must be performed in a fume hood or glovebox.

Q4: How should I properly dispose of this compound waste?

A4: this compound waste is considered hazardous. It should be quenched carefully by slow addition to a solution of a suitable non-protic solvent and a mild oxidizing agent, under an inert atmosphere. The resulting mixture should be disposed of according to institutional and local regulations for hazardous chemical waste. Never dispose of this compound down the drain.

Troubleshooting Guide for this compound Reactions

This section addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. 1. Inactive catalyst due to exposure to air or moisture. 2. Insufficient reaction temperature. 3. Impure starting materials.1. Ensure all solvents and reagents are rigorously dried and degassed. Handle this compound under strictly anaerobic and anhydrous conditions. 2. Gradually increase the reaction temperature in 5 °C increments, monitoring for product formation. 3. Purify all starting materials before use.
Exothermic reaction becomes uncontrollable (runaway reaction). 1. Addition of this compound too quickly. 2. Inadequate cooling of the reaction vessel. 3. Reaction scale is too large for the current setup.1. Add this compound slowly and portion-wise to the reaction mixture. 2. Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water or dry ice-acetone). 3. For large-scale reactions, use a jacketed reactor with automated temperature control.
Formation of significant side products. 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of oxygen or water.1. Lower the reaction temperature and monitor the reaction progress by TLC or GC-MS. 2. Carefully check the molar ratios of all reactants and the catalyst. 3. Implement stricter anaerobic and anhydrous techniques.
Darkening or charring of the reaction mixture. 1. Thermal decomposition of this compound or other reagents. 2. Strong exothermic event.1. Reduce the reaction temperature. 2. Improve heat dissipation by using a larger reaction vessel or a more efficient cooling bath.

Experimental Protocols

3.1. Protocol for a Standard this compound-Catalyzed Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a catalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound (0.02 mmol)

  • Anhydrous and degassed 1,4-dioxane (B91453) (10 mL)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Add the aryl halide, arylboronic acid, and potassium carbonate to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add the anhydrous and degassed 1,4-dioxane via syringe.

  • In a separate glovebox, prepare a stock solution of this compound in anhydrous 1,4-dioxane.

  • Using a syringe, carefully add the required amount of the this compound stock solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Temperature and Catalyst Loading on Reaction Yield

Temperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
6021245
802688
1002492 (with minor decomposition)
8011275
803689

Table 2: Stability of this compound in Different Solvents

SolventStorage ConditionDecomposition after 24h (%)
1,4-DioxaneInert atmosphere, 25 °C< 1
Tetrahydrofuran (THF)Inert atmosphere, 25 °C2-3
Dichloromethane (DCM)Inert atmosphere, 25 °C5-7
1,4-DioxaneAir exposure, 25 °C> 90

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_glass Oven-dry glassware add_solids Add solid reagents to flask prep_glass->add_solids prep_reagents Dry and degas solvents/reagents add_solvent Add anhydrous solvent prep_reagents->add_solvent prep_inert Set up inert atmosphere (Schlenk line) purge Purge with Argon prep_inert->purge add_solids->purge purge->add_solvent add_catalyst Add this compound solution add_solvent->add_catalyst heat Heat and stir add_catalyst->heat cool Cool to RT heat->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Experimental workflow for a typical this compound-catalyzed reaction.

troubleshooting_flow start Low Reaction Yield check_inert Check for Air/Moisture Leaks start->check_inert check_temp Is Temperature Optimal? check_inert->check_temp No improve_technique Improve Anaerobic/Anhydrous Technique check_inert->improve_technique Yes check_reagents Are Reagents Pure? check_temp->check_reagents Yes increase_temp Increase Temperature check_temp->increase_temp No purify_reagents Purify Starting Materials check_reagents->purify_reagents No fail Issue Persists: Contact Support check_reagents->fail Yes success Yield Improved improve_technique->success increase_temp->success purify_reagents->success

Caption: Troubleshooting logic for low yield in this compound reactions.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation mmdppa_metabolite This compound Metabolite mmdppa_metabolite->mek

Technical Support Center: Refinement of Monoclonal Antibody (mAb) Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of monoclonal antibodies (mAbs). The information is tailored for researchers, scientists, and drug development professionals to help refine their purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the mAb purification process, from initial capture to final polishing steps.

Category 1: Low Yield & Recovery

Q1: My antibody yield from the Protein A affinity column is significantly lower than expected. What are the potential causes and solutions?

A1: Low antibody yield from a Protein A column is a common issue that can stem from several factors.[1][2] First, ensure that your sample has been properly prepared; it should be filtered through a 0.2 µm filter to remove particulates that could clog the column.[3] The pH and ionic strength of your loading buffer are also critical for optimal binding.[4][5] It's recommended to dilute your sample at least 1:1 with the binding buffer to ensure proper conditions.[4]

Another possibility is that the antibody subclass has a low affinity for Protein A.[6] While Protein A binds well to most human IgG subclasses, some mouse IgGs, for instance, show weak binding.[6][7] In such cases, switching to Protein G or a mixed Protein A/G resin may improve your yield.[6] Also, consider that the flow rate during sample loading could be too high, not allowing sufficient time for the antibody to bind to the resin. Reducing the flow rate can enhance binding.[8] Finally, the elution conditions might not be optimal. If the pH of the elution buffer is not low enough, the antibody will not be efficiently released from the column.[5] Conversely, a very low pH can sometimes cause the antibody to precipitate.[6]

Q2: I'm observing a significant loss of my mAb during the ion-exchange chromatography (IEX) polishing step. How can I improve recovery?

A2: Poor recovery during ion-exchange chromatography (IEX) often relates to the buffer conditions and the charge properties of your specific mAb. The pH of your buffers is crucial as it determines the net charge of the antibody and its ability to bind to the IEX resin.[7] For cation-exchange chromatography (CEX), the pH should be below the isoelectric point (pI) of the mAb, and for anion-exchange (AEX), it should be above the pI.[9] Incorrect pH can lead to weak binding and loss of product in the flow-through.

The salt concentration in your elution buffer is another key parameter. If the salt gradient is too steep, it may cause co-elution of your target mAb with impurities or lead to a broad elution peak that is difficult to collect efficiently.[10] Optimizing the gradient to be shallower can improve resolution and recovery.[10][11] Additionally, protein aggregation can be a cause of low recovery. Aggregates may not bind or elute as expected, leading to product loss.[1]

Category 2: Purity & Contaminant Removal

Q3: My purified mAb sample has a high level of aggregates. What strategies can I use to remove them?

A3: Antibody aggregation is a critical issue as it can reduce therapeutic efficacy and increase the risk of an immunogenic response.[12][13] Several chromatography techniques can be optimized for aggregate removal. Cation-exchange chromatography (CEX) is often used in a bind-and-elute mode to separate aggregates from the monomeric antibody.[14] This is effective because aggregation can expose different surface charges on the molecule.[14]

Size-exclusion chromatography (SEC) is another common method, often used as a final polishing step to separate molecules based on size.[15][16] Larger aggregates will elute before the smaller monomeric antibody.[15] Hydrophobic interaction chromatography (HIC) can also be employed, as aggregates often have increased surface hydrophobicity compared to the monomer.[12] Additionally, optimizing buffer conditions such as pH and ionic strength throughout the purification process can help prevent the formation of new aggregates.[17][18]

Q4: How can I effectively remove host cell proteins (HCPs) and endotoxins from my mAb preparation?

A4: Host cell proteins (HCPs) and endotoxins are common process-related impurities that must be reduced to acceptable levels. Protein A affinity chromatography is a very effective first step, often removing the bulk of HCPs.[19] Subsequent polishing steps are typically required to further reduce these contaminants. Ion-exchange chromatography (IEX) is a key tool for HCP removal.[9] Anion-exchange chromatography (AEX) is often used in flow-through mode, where the mAb does not bind, but negatively charged impurities like HCPs and DNA are captured by the positively charged resin.[9]

For endotoxin (B1171834) removal, anion-exchange chromatography is also effective because endotoxins are negatively charged.[20] Another approach involves using arginine in the wash buffers during chromatography, which can help dissociate endotoxins from the antibody, allowing for their removal.[21][22] Specialized endotoxin removal resins are also commercially available and can achieve high clearance rates with good protein recovery.[23]

Data on Purification Performance

The following tables summarize typical quantitative data for a standard multi-step mAb purification process.

Table 1: Typical Yield and Purity Across a Three-Step mAb Purification Process

Purification StepTypical Monomer Yield (%)Typical Purity (%)
Protein A Affinity > 95%> 90%
Cation Exchange (CEX) 90% - 95%> 97%
Anion Exchange (AEX) > 99% (in flow-through mode)> 99%
Overall Process 80% - 86%> 99%

Data compiled from multiple sources, including[24][25][26].

Table 2: Typical Impurity Clearance

ImpurityLevel after Protein ALevel after Polishing Steps
Aggregates 2% - 3%< 1%
Host Cell Proteins (HCP) ~1800 ppm< 100 ppm
Leached Protein A Variable< 1 ppm
Endotoxins Variable< 0.2 EU/mg

Data compiled from multiple sources, including[21][22][24][27].

Experimental Protocols

Protocol 1: mAb Capture using Protein A Affinity Chromatography

This protocol outlines a standard procedure for capturing mAbs from a clarified cell culture supernatant.

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of a binding buffer (e.g., phosphate-buffered saline, pH 7.4).[4]

  • Sample Preparation: Filter the cell culture supernatant through a 0.2 µm filter to remove any particulate matter.[3] Dilute the filtered sample 1:1 with binding buffer to adjust the pH and ionic strength for optimal binding.[4]

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate. Collect the flow-through to monitor for any unbound antibody.

  • Washing: Wash the column with 5-10 CVs of binding buffer to remove non-specifically bound impurities.[4]

  • Elution: Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.7-3.5).[5] Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris, pH 9.0) to immediately raise the pH and prevent acid-induced aggregation.[6][28]

  • Regeneration: Regenerate the column with several CVs of elution buffer, followed by re-equilibration with binding buffer for the next run.[4]

Protocol 2: Polishing using Cation-Exchange Chromatography (CEX)

This protocol is for a bind-and-elute CEX step to remove aggregates and other impurities.

  • Buffer Preparation: Prepare a low-salt equilibration buffer (e.g., 20 mM sodium acetate (B1210297), pH 5.0) and a high-salt elution buffer (e.g., 20 mM sodium acetate with 1 M NaCl, pH 5.0).

  • Column Equilibration: Equilibrate the CEX column with at least 5 CVs of the equilibration buffer.

  • Sample Preparation: Exchange the buffer of the Protein A eluate into the CEX equilibration buffer using dialysis or tangential flow filtration (TFF).

  • Sample Loading: Load the prepared sample onto the CEX column.

  • Washing: Wash the column with equilibration buffer until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound mAb using a linear gradient of increasing salt concentration (e.g., from 0% to 100% elution buffer over 20 CVs).[10] Collect fractions across the elution peak. Aggregates typically elute earlier in the gradient than the monomer.

  • Analysis: Analyze the collected fractions using size-exclusion chromatography (SEC) to identify those containing the pure monomer. Pool the desired fractions.

Visualizations

Workflow and Pathway Diagrams

mAb_Purification_Workflow Start Clarified Harvest Step1 Step 1: Capture Protein A Affinity Chromatography Start->Step1 Impurity1 Bulk Impurities Removed (HCPs, DNA, etc.) Step1->Impurity1 Step2 Step 2: Polishing Cation Exchange (CEX) Step1->Step2 Eluate Impurity2 Aggregates, HCPs, Leached Protein A Removed Step2->Impurity2 Step3 Step 3: Final Polishing Anion Exchange (AEX) (Flow-through) Step2->Step3 Monomer Pool Impurity3 Endotoxins, DNA, Viruses Removed Step3->Impurity3 End Purified mAb Step3->End Flow-through

Caption: A typical three-step chromatographic workflow for monoclonal antibody purification.

Troubleshooting_Low_Yield Problem Problem: Low Yield from Protein A Column Check1 Is sample filtered and buffer-exchanged? Problem->Check1 Solution1 Action: Filter sample (0.2 µm) and dilute 1:1 in binding buffer. Check1->Solution1 No Check2 Is mAb subclass compatible with Protein A? Check1->Check2 Yes Solution2 Action: Consider using Protein G or a mixed-mode resin. Check2->Solution2 No Check3 Is flow rate too high? Check2->Check3 Yes Solution3 Action: Reduce loading flow rate to increase residence time. Check3->Solution3 Yes Check4 Is elution pH optimal? Check3->Check4 No Solution4 Action: Ensure elution buffer pH is sufficiently low for release. Use neutralization buffer. Check4->Solution4 No

Caption: A decision tree for troubleshooting low yield in Protein A affinity chromatography.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3,4-Methylenedioxyamphetamine (MDA) from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 3,4-Methylenedioxyamphetamine (MDA) is subject to strict legal regulations in many countries. This document is intended for an audience of researchers, scientists, and drug development professionals for informational and comparative purposes only. All activities involving the synthesis of controlled substances must be conducted in strict compliance with all applicable laws and regulations and with the appropriate licenses.

This guide provides a comparative overview of common synthetic pathways to 3,4-Methylenedioxyamphetamine (MDA), a compound of interest in psychiatric and neurological research. The comparison focuses on several key precursors, evaluating the efficiency, yield, and complexity of each route. While the term "Mmdppa" is not a standard IUPAC or common name for a recognized MDA precursor, this guide will focus on well-documented starting materials to provide a clear and data-driven comparison for researchers. The primary precursors discussed are Safrole, Isosafrole, Piperonal, and 3,4-Methylenedioxyphenyl-2-propanone (MDP2P).

Quantitative Comparison of MDA Synthesis Routes

The selection of a synthetic route for MDA can significantly impact yield, purity, and the resources required. The following table summarizes quantitative data from various documented methods, offering a side-by-side comparison of key performance indicators.

PrecursorMethodKey ReagentsReaction TimeYield (%)Purity (%)
Safrole Wacker Oxidation followed by Reductive AminationPdCl₂, CuCl₂, O₂, H₂O; NH₃, NaBH₄12-24 hours50-65~95
Isosafrole Peroxyacid Oxidation followed by Reductive AminationH₂O₂, Formic Acid; NH₃, NaBH₄8-16 hours60-75~96
Piperonal Henry Reaction followed by ReductionNitromethane, Ammonium (B1175870) Acetate; LiAlH₄18-30 hours45-60~94
MDP2P Reductive AminationMethylamine (B109427), NaBH₃CN or Al/Hg amalgam4-8 hours70-85>98

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from the common precursors to the target compound, MDA.

MDA_Synthesis_Pathways cluster_precursors Starting Precursors cluster_intermediates Key Intermediates cluster_product Final Product Safrole Safrole MDP2P MDP2P (3,4-Methylenedioxyphenyl-2-propanone) Safrole->MDP2P Wacker Oxidation Isosafrole Isosafrole Isosafrole->MDP2P Peroxyacid Oxidation Piperonal Piperonal MDP2NP MDP2NP (1-(3,4-Methylenedioxyphenyl)-2-nitropropene) Piperonal->MDP2NP Henry Reaction MDA MDA (3,4-Methylenedioxyamphetamine) MDP2P->MDA Reductive Amination MDP2NP->MDP2P Reduction

Caption: Comparative workflow of MDA synthesis from various precursors.

Experimental Protocols

Below are generalized methodologies for the synthesis of MDA from the discussed precursors. These are intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

1. Synthesis from Safrole via Wacker Oxidation and Reductive Amination

  • Step 1: Oxidation of Safrole to MDP2P. Safrole is dissolved in a suitable solvent (e.g., aqueous dimethylformamide). A catalytic amount of palladium(II) chloride and a stoichiometric amount of copper(II) chloride are added. The mixture is stirred under an oxygen atmosphere until the reaction is complete (monitored by TLC or GC). The MDP2P is then extracted and purified.

  • Step 2: Reductive Amination of MDP2P. The purified MDP2P is dissolved in methanol, and aqueous ammonia (B1221849) is added. A reducing agent, such as sodium borohydride (B1222165), is added portion-wise while maintaining a low temperature. After the reaction is complete, the MDA is extracted, converted to its hydrochloride salt, and recrystallized for purification.

2. Synthesis from Isosafrole via Peroxyacid Oxidation and Reductive Amination

  • Step 1: Oxidation of Isosafrole to MDP2P. Isosafrole is treated with a mixture of hydrogen peroxide and formic acid. The reaction is typically exothermic and requires careful temperature control. After the reaction, the mixture is neutralized, and the resulting MDP2P is extracted and purified.

  • Step 2: Reductive Amination of MDP2P. This step is analogous to the procedure described for the Safrole route, using a reducing agent like sodium borohydride in the presence of ammonia.

3. Synthesis from Piperonal via Henry Reaction and Reduction

  • Step 1: Henry Reaction. Piperonal is condensed with nitroethane in the presence of a base catalyst (e.g., ammonium acetate) to yield 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). The product is typically a yellow solid and can be purified by recrystallization.

  • Step 2: Reduction of MDP2NP to MDA. The nitropropene intermediate is reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, is commonly used. This reaction must be performed under inert atmosphere and with extreme caution. After the reduction, an aqueous workup is performed to isolate the MDA.

4. Synthesis from MDP2P via Reductive Amination

  • Direct Amination. MDP2P is the direct precursor to MDA and can be reductively aminated in a one-pot reaction. Common methods include the use of methylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or an aluminum-mercury amalgam. The reaction with NaBH₃CN is generally preferred for its selectivity and milder conditions. The final product is isolated and purified, often by conversion to a salt and recrystallization.

The Precursor Predicament: A Comparative Validation of Mmdppa in the Synthesis of MDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,4-methylenedioxyamphetamine (MDA), a compound of significant interest in neurochemical research and forensic science, relies on the availability and efficiency of its chemical precursors. Among the various synthetic routes, the use of α-methyl-3,4-methylenedioxyphenylpropionamide (Mmdppa) has emerged as a notable pathway. This guide provides a comprehensive comparison of this compound against other common MDA precursors, namely helional (B122354) and piperonal (B3395001), with a focus on experimental data, reaction protocols, and analytical outcomes to definitively validate its role in MDA synthesis.

At a Glance: Comparative Analysis of MDA Precursors

To facilitate a clear understanding of the performance of each precursor, the following table summarizes key quantitative data from experimental findings. It is important to note that yields and purity can vary based on specific reaction conditions and purification techniques.

PrecursorIntermediate(s)Key ReactionReported Yield of MDAReported Purity
This compound N/A (Direct Precursor)Hofmann RearrangementNot explicitly quantified in reviewed literatureHigh, amenable to standard purification
Helional α-methyl-1,3-benzodioxole-5-propanal oxime, this compoundBeckmann Rearrangement, Hofmann Rearrangement>90% (crude), ~70% (HCl salt)[1]High after purification
Piperonal 1-(3,4-methylenedioxyphenyl)-2-nitropropeneLeuckart Reaction or similar reductive aminationVariable, often lower due to side reactionsDependent on purification from byproducts

Synthetic Pathways and Experimental Workflows

The synthesis of MDA from these precursors involves distinct chemical transformations. The following diagrams, rendered using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From this compound This compound This compound (α-methyl-3,4-methylenedioxyphenylpropionamide) MDA1 MDA (3,4-methylenedioxyamphetamine) This compound->MDA1 Hofmann Rearrangement

Figure 1: Direct conversion of this compound to MDA.

G cluster_1 Route 2: From Helional Helional Helional Oxime α-methyl-1,3-benzodioxole-5-propanal oxime Helional->Oxime Condensation Mmdppa2 This compound Oxime->Mmdppa2 Beckmann Rearrangement MDA2 MDA Mmdppa2->MDA2 Hofmann Rearrangement

Figure 2: Multi-step synthesis of MDA from Helional.

G cluster_2 Route 3: From Piperonal Piperonal Piperonal Nitropropene 1-(3,4-methylenedioxyphenyl) -2-nitropropene Piperonal->Nitropropene Henry Reaction MDA3 MDA Nitropropene->MDA3 Leuckart Reaction (or other reductions)

Figure 3: Synthesis of MDA from Piperonal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key transformations involved in the synthesis of MDA from the compared precursors.

Protocol 1: Hofmann Rearrangement of this compound to MDA

The conversion of this compound to MDA is typically achieved through a Hofmann rearrangement, a well-established method for converting a primary amide to a primary amine with one fewer carbon atom.

  • Preparation: this compound is dissolved in a suitable solvent, often an aqueous solution of a strong base like sodium hydroxide.

  • Reagent Addition: A halogen, typically bromine or a source of hypobromite (B1234621) (e.g., sodium hypochlorite (B82951) solution - bleach), is added to the cooled solution of this compound.[2] The reaction is exothermic and requires careful temperature control.

  • Reaction: The mixture is stirred, and the temperature is gradually increased to facilitate the rearrangement of the intermediate N-bromoamide to an isocyanate.

  • Hydrolysis: The isocyanate intermediate is then hydrolyzed in situ by the aqueous base to yield the primary amine, MDA, with the loss of carbon dioxide.

  • Extraction and Purification: The resulting MDA is extracted from the aqueous solution using an organic solvent. Further purification can be achieved through acid-base extraction and crystallization of the hydrochloride salt.

Protocol 2: Synthesis of MDA from Helional via the "Twodogs" Method

This synthetic route involves the initial conversion of helional to this compound, which is then subjected to a Hofmann rearrangement as described above.[3][4][5]

  • Oxime Formation: Helional is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate) to form α-methyl-1,3-benzodioxole-5-propanal oxime.

  • Beckmann Rearrangement to Amide: The oxime is then subjected to a Beckmann rearrangement to yield this compound. This is often catalyzed by an acid or a Lewis acid.

  • Hofmann Rearrangement to MDA: The resulting this compound is then converted to MDA using the Hofmann rearrangement protocol as detailed in Protocol 1.

Protocol 3: Synthesis of MDA from Piperonal via the Leuckart Reaction

The synthesis of MDA from piperonal is a more complex process that can be achieved through various reductive amination methods, with the Leuckart reaction being a notable example.

  • Nitropropene Formation: Piperonal is first condensed with nitroethane in the presence of a base catalyst to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene.

  • Reductive Amination (Leuckart Reaction): The nitropropene is then subjected to the Leuckart reaction. This involves heating the nitropropene with formic acid or ammonium (B1175870) formate, which serves as both the reducing agent and the nitrogen source.[6][7]

  • Hydrolysis: The initial product of the Leuckart reaction is the N-formyl derivative of MDA, which is then hydrolyzed with a strong acid or base to yield MDA.

  • Purification: The final product requires extensive purification to remove unreacted starting materials and byproducts characteristic of the Leuckart reaction.

Validation of this compound as a Definitive Precursor

The experimental evidence confirms that this compound is a direct and definitive precursor to MDA. Its conversion to MDA proceeds via the well-understood and generally efficient Hofmann rearrangement.

  • Direct Conversion: Unlike multi-step syntheses from helional or piperonal, this compound offers a more direct route to the final product, potentially reducing overall synthesis time and complexity.

  • Intermediate in Other Syntheses: this compound is itself an intermediate in the synthesis of MDA from helional, further cementing its central role in certain synthetic pathways.[8]

  • Analytical Confirmation: The identity of this compound as a precursor and the resulting MDA has been confirmed through various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]

Comparative Performance and Purity

While the synthesis from helional via the "twodogs" method has been reported to produce high yields of MDA, the direct use of this compound offers a more streamlined approach.[1] The synthesis from piperonal is generally considered more challenging due to the nature of the Leuckart reaction, which can lead to a greater number of byproducts and consequently, a more demanding purification process.

Impurity profiling using techniques like GC-MS is crucial for determining the synthetic route and the purity of the final product. Studies have shown that different synthetic pathways result in characteristic impurity profiles.[3][9] For instance, the synthesis from helional may introduce specific route-dependent impurities that are not present when MDA is synthesized directly from this compound.[3]

Conclusion

Based on the available scientific literature, this compound is unequivocally a definitive precursor in the synthesis of MDA. Its direct conversion via the Hofmann rearrangement presents a viable and efficient synthetic route. While alternative precursors like helional and piperonal also lead to the formation of MDA, they involve multi-step processes that can introduce additional complexities and impurities. The choice of precursor in a research or developmental setting will ultimately depend on factors such as availability, cost, desired purity, and the synthetic expertise available. The validation of this compound as a direct precursor provides a valuable option for the controlled and efficient synthesis of MDA for scientific investigation.

References

A Comparative Analysis of the Mass Spectra of Mmdppa and Ac-MDA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and forensic science, precise molecular identification is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating the structure of novel compounds and differentiating between related substances. This guide provides a comparative analysis of the mass spectra of α-methyl-3,4-methylenedioxyphenylpropionamide (Mmdppa) and N-acetyl-3,4-methylenedioxyamphetamine (Ac-MDA), offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectra of this compound and Ac-MDA reveal distinct fragmentation patterns crucial for their differentiation. The key mass-to-charge ratios (m/z) for the prominent ions of each compound are summarized below.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
This compound 20744135, 77, 163
Ac-MDA 221162135, 44, 77, 86, 105

Note: The relative abundances of ions can vary depending on the specific instrumentation and analytical conditions.

Interpretation of Fragmentation Patterns

This compound (α-methyl-3,4-methylenedioxyphenylpropionamide):

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 207.[1][2] The base peak at m/z 44 is indicative of the cleavage of the amide group, forming the [CONH2]+ fragment. Another significant fragment is observed at m/z 135, which corresponds to the stable 3,4-methylenedioxybenzyl cation, a hallmark of many compounds containing this moiety.[1][3]

Ac-MDA (N-acetyl-3,4-methylenedioxyamphetamine):

The mass spectrum of Ac-MDA shows a molecular ion at m/z 221.[3] A prominent peak at m/z 162 arises from a characteristic fragmentation of N-acetylated amphetamines, corresponding to the loss of the acetylated amine side chain. The ion at m/z 135, representing the 3,4-methylenedioxybenzyl cation, is also a significant fragment in the Ac-MDA spectrum. The base peak at m/z 44 is also present, likely due to the acetamide (B32628) fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a general procedure for the analysis of this compound and Ac-MDA using GC-MS, a common technique for the separation and identification of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Dissolve a small amount of the analyte (this compound or Ac-MDA) in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • For Ac-MDA, if starting from MDA, derivatization is required. This can be achieved by reacting MDA with an acetylating agent like acetic anhydride (B1165640) in the presence of a base.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overload.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

  • Data Acquisition: Full scan mode.

Logical Workflow for Mass Spectrum Analysis

The general workflow for analyzing unknown or synthesized compounds like this compound and Ac-MDA via mass spectrometry is depicted in the following diagram.

Mass_Spectrum_Analysis_Workflow General Workflow for Mass Spectrum Analysis cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample Acquisition Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (if necessary, e.g., for Ac-MDA from MDA) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Library_Comparison Spectral Library Comparison Fragmentation_Analysis->Library_Comparison Structure_Elucidation Structure Elucidation Library_Comparison->Structure_Elucidation

Caption: General Workflow for Mass Spectrum Analysis.

This guide provides a foundational comparison of the mass spectral data for this compound and Ac-MDA. For definitive identification, it is recommended to compare experimentally obtained spectra with those of certified reference standards and to utilize additional analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for comprehensive structural confirmation.

References

Comparative Efficacy of 1,3-Benzodioxole Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 1,3-benzodioxole (B145889) derivatives, offering a comparative look at their performance in various preclinical studies. This guide provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to inform future research and development.

The 1,3-benzodioxole scaffold, a heterocyclic motif present in numerous natural products, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise in a range of therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases. This guide synthesizes findings from multiple studies to provide a comparative overview of the performance of various 1,3-benzodioxole derivatives, supported by experimental data and detailed methodologies.

Anti-Tumor Activity

Derivatives of 1,3-benzodioxole have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes necessary for tumor growth.[1][2]

One study highlighted a series of 1,3-benzodioxoles (5-19) evaluated for their in vitro anti-tumor activity. Among them, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (compound 8) was identified as the most active, showing significant growth inhibitory activity on 52 human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[1]

Another study focused on novel 1,3-benzodioxole derivatives designed to retain the core structure of piperine, a natural product with known anti-tumor properties.[2] The derivative (E)-3-(benzo[d][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC₅₀ = 18.06 ± 2.33 μM). Further in vitro assays confirmed that YL201 effectively suppressed the proliferation, adhesion, invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner. In vivo studies using a chick embryo chorioallantoic membrane (CAM) xenograft model also demonstrated the ability of YL201 to inhibit tumor angiogenesis and reduce tumor weight more effectively than 5-fluorouracil.

Some 1,3-benzodioxole derivatives have been investigated as inhibitors of the thioredoxin system, which is often upregulated in cancer cells and plays a crucial role in redox homeostasis and cell proliferation. By inhibiting thioredoxin reductase (TrxR), these compounds can induce oxidative stress and promote apoptosis in cancer cells.

Comparative Cytotoxicity Data of 1,3-Benzodioxole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
YL201 MDA-MB-2314.92 ± 1.09
5-Fluorouracil (Control) MDA-MB-23118.06 ± 2.33
Compound 8 Various (52 cell lines)0.1 - 10

Anti-Hyperlipidemia and Hepatoprotective Effects

A series of 1,3-benzodioxole-based fibrate derivatives have been synthesized and evaluated for their potential to treat hyperlipidemia. In a study using a Triton WR-1339 induced hyperlipidemia mouse model, one derivative, referred to as compound 12, demonstrated superior anti-hyperlipidemia activity compared to other synthesized compounds and the standard drug fenofibrate. In a subsequent high-fat diet (HFD) induced hyperlipidemic mouse model, compound 12 significantly reduced plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).

Furthermore, this compound ameliorated the levels of hepatic transaminases (AST and ALT), indicating improved liver function, and histopathological examination revealed a reduction in hepatic lipid accumulation. The mechanism of action is believed to involve the up-regulation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism.

Comparative Anti-Hyperlipidemia Activity
CompoundParameterReduction vs. ControlReference
Compound 12 Plasma TGSignificant
Plasma TCSignificant
Plasma LDL-CSignificant
Fenofibrate (Control) Plasma LipidsLess effective than Cpd 12

Anti-Inflammatory Activity

Certain 1,3-benzodioxole derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

In one study, a series of benzodioxole aryl acetate (B1210297) and aryl acetic acid derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. Compound 3b showed potent activity against both COX-1 and COX-2 with IC₅₀ values of 1.12 µM and 1.3 µM, respectively. Its selectivity ratio (COX-1/COX-2) of 0.862 was found to be better than that of Ketoprofen (0.196). Another derivative, compound 4d, was the most selective inhibitor with a COX-1/COX-2 ratio of 1.809.

Comparative COX Inhibition Data
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Reference
3b 1.121.30.862
4d --1.809
4f 0.725--
Ketoprofen (Control) --0.196

Experimental Protocols

General Synthesis of 1,3-Benzodioxole Derivatives

A common synthetic route for 1,3-benzodioxole derivatives involves a multi-step process that can include reactions such as bromination, nucleophilic substitution, reduction, and condensation. The specific pathway can be adapted to introduce various substituents onto the core scaffold, allowing for the generation of a diverse library of compounds for biological screening.

G start Starting Material (e.g., 1,3-Benzodioxole) step1 Step 1: Bromination start->step1 step2 Step 2: Nucleophilic Substitution step1->step2 step3 Step 3: Reduction step2->step3 step4 Step 4: Condensation step3->step4 final Final 1,3-Benzodioxole Derivative step4->final

Caption: A generalized workflow for the synthesis of 1,3-benzodioxole derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Data Acquisition seed Seed Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add 1,3-Benzodioxole Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570-590 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme thioredoxin reductase.

  • Reagent Preparation: Prepare a reaction buffer, a solution of NADPH, and a solution of the substrate DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

  • Enzyme and Inhibitor Incubation: Pre-incubate the purified TrxR enzyme with various concentrations of the test compound for a defined period.

  • Reaction Initiation: Initiate the reaction by adding NADPH and DTNB to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of TNB²⁻ as a result of DTNB reduction by TrxR.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value. To determine the specific activity of TrxR in crude biological samples, a parallel reaction containing a specific TrxR inhibitor is run, and the difference in activity is calculated.

PPAR-α Signaling Pathway

The anti-hyperlipidemia effect of some 1,3-benzodioxole derivatives is mediated through the activation of the PPAR-α signaling pathway. PPAR-α is a nuclear receptor that, upon activation by a ligand (such as a fibrate derivative), forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding leads to the increased transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately resulting in reduced plasma lipid levels.

G cluster_0 Cytoplasm cluster_1 Nucleus ligand 1,3-Benzodioxole Derivative (Ligand) ppar PPAR-α ligand->ppar Binds & Activates complex PPAR-α/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Translocates to Nucleus gene_exp Increased Transcription of Target Genes ppre->gene_exp Binding effect Decreased Plasma Lipid Levels gene_exp->effect

Caption: The PPAR-α signaling pathway activated by 1,3-benzodioxole derivatives.

Conclusion

The 1,3-benzodioxole scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in oncology, metabolic regulation, and anti-inflammatory applications. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to build upon these findings and advance the development of new drugs based on this promising chemical entity. Further research is warranted to explore the full therapeutic potential and to optimize the safety and efficacy profiles of these compounds.

References

Cross-Referencing Analytical Data for the Identification of MMDPPA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of forensic science and drug development, the unambiguous identification of novel psychoactive substances and their precursors is of paramount importance. One such compound is α-methyl-1,3-benzodioxole-5-propanamide, commonly known as MMDPPA.[1] This compound has been identified as a precursor in the clandestine synthesis of 3,4-methylenedioxyamphetamine (MDA), a Schedule I controlled substance.[1] Given its forensic significance, the ability to confidently identify this compound using a variety of analytical techniques is crucial.

This guide provides a comparative overview of key analytical techniques employed for the characterization of this compound, with a focus on cross-referencing data to ensure accurate and reliable identification. The information presented is synthesized from forensic laboratory findings, providing a practical framework for researchers, analytical chemists, and drug development professionals.

Comparative Analysis of Analytical Techniques

The structural elucidation of an unknown substance, such as a suspected sample of this compound, is rarely accomplished with a single analytical method. A multi-technique approach allows for the cross-validation of findings, providing a higher degree of confidence in the identification. The following table summarizes the qualitative and quantitative data obtained from the analysis of a single sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Parameter Observed Value/Characteristic Interpretation
GC-MS Retention Time7.85 minutesTime taken for the compound to elute from the GC column.
Molecular Ion (M+)m/z 207Corresponds to the molecular weight of this compound (C11H13NO3).
Key Fragment Ionsm/z 164, 135, 77, 44Characteristic fragmentation pattern of the this compound molecule.
ATR-IR Amide I Band1640 cm⁻¹Indicates the presence of a carbonyl group (C=O) in an amide.
Amide II Band1550 cm⁻¹N-H bending and C-N stretching, characteristic of an amide linkage.
Methylenedioxy Group1245, 1035, 930 cm⁻¹Vibrational modes confirming the presence of the -O-CH₂-O- group.
¹H NMR (400 MHz, CDCl₃) δ 1.21 (d, 3H)Doublet, 3 protonsMethyl group adjacent to a methine proton.
δ 2.59 (m, 1H)Multiplet, 1 protonMethine proton coupled to methyl and methylene (B1212753) groups.
δ 2.75 & 2.95 (m, 2H)Multiplets, 2 protonsMethylene protons adjacent to the aromatic ring and a chiral center.
δ 5.92 (s, 2H)Singlet, 2 protonsMethylene protons of the methylenedioxy group.
δ 6.62-6.75 (m, 3H)Multiplet, 3 protonsAromatic protons.
δ 5.40 & 6.20 (br s, 2H)Broad singlets, 2 protonsAmide (-NH₂) protons.
¹³C NMR (100 MHz, CDCl₃) δ 178.0Carbonyl carbonAmide carbonyl group.
δ 147.7, 146.0Aromatic carbonsAromatic carbons attached to the methylenedioxy group.
δ 121.8, 109.1, 108.3Aromatic carbonsRemaining aromatic carbons.
δ 100.9Methylene carbonCarbon of the methylenedioxy group.
δ 45.9, 40.2, 17.5Aliphatic carbonsCarbons of the aliphatic side chain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following protocols are based on standard forensic laboratory procedures for the analysis of suspected controlled substances and their precursors.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 6890N Gas Chromatograph coupled to a 5973 Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of the sample in methanol (B129727) was injected in splitless mode.

  • Oven Program: The oven temperature was initially held at 80°C for 2 minutes, then ramped at 20°C/min to 320°C and held for 3 minutes.

  • MS Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Data was acquired in full scan mode over a mass range of m/z 40-550.

  • Data Analysis: The resulting total ion chromatogram and mass spectrum were compared to a reference standard of this compound.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
  • Instrumentation: A Thermo Scientific Nicolet 6700 FT-IR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum was compared to a reference spectrum of this compound, with particular attention to the characteristic absorption bands of the amide and methylenedioxy functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Varian 400-MR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Standard proton NMR spectra were acquired.

    • ¹³C NMR: Proton-decoupled carbon NMR spectra were acquired.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish connectivity within the molecule.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling patterns, and integration of the signals in the ¹H and ¹³C NMR spectra were analyzed to elucidate the structure of the molecule. The 2D NMR data was used to confirm the assignments and connectivity of the atoms.

Visualizing the Analytical Workflow and Data Relationships

To better illustrate the logical flow of the analytical process and the relationship between the data obtained from different techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Identification Sample Sample Dissolution Dissolve in Methanol/CDCl3 Sample->Dissolution ATR_IR ATR-IR Sample->ATR_IR GC_MS GC-MS Dissolution->GC_MS NMR NMR Dissolution->NMR MS_Data Mass Spectrum & Retention Time GC_MS->MS_Data IR_Data IR Spectrum ATR_IR->IR_Data NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data Cross_Reference Cross-Reference Data MS_Data->Cross_Reference IR_Data->Cross_Reference NMR_Data->Cross_Reference Identification Identification of This compound Cross_Reference->Identification

Caption: Workflow for the multi-technique identification of this compound.

data_cross_reference GC_MS GC-MS Data (Molecular Weight & Fragmentation) MMDPPA_Structure This compound Structure (C11H13NO3) GC_MS->MMDPPA_Structure Confirms Molecular Formula ATR_IR ATR-IR Data (Functional Groups) ATR_IR->MMDPPA_Structure Identifies Amide & Methylenedioxy NMR NMR Data (Structural Connectivity) NMR->MMDPPA_Structure Elucidates Atom Connectivity

Caption: Cross-referencing data from different analytical techniques.

By integrating the data from these complementary analytical techniques, a confident identification of this compound can be achieved. The mass spectrometry data provides the molecular weight and fragmentation pattern, the infrared spectroscopy data confirms the presence of key functional groups, and the nuclear magnetic resonance spectroscopy data provides the detailed structural arrangement of the atoms. This comprehensive approach is essential for the accurate and defensible characterization of novel psychoactive substances and their precursors in a research or forensic context.

References

Comparative Analysis of Catalysts in the Synthesis of α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA) Not Available in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a lack of direct comparative studies on the efficacy of different catalysts specifically for the synthesis of α-methyl-1,3-benzodioxole-5-propanamide (MMDPPA). this compound is known as an intermediate in the synthesis of 3,4-methylenedioxyamphetamine (MDA) from precursors like helional (B122354).[1][2] While various synthetic methods are documented, particularly in forensic chemistry literature, these studies do not focus on a systematic comparison of catalytic performance.

The existing research primarily details synthetic routes and the analysis of impurities and isotopic fractionation for forensic tracking purposes.[1][3] These studies describe the conversion of helional to MDA via the this compound intermediate, sometimes referring to different methodologies such as "method 1," "method 2," or the "twodogs" method.[1][4] These methods involve variations in reagents and reaction conditions like pH and temperature, rather than a comparative analysis of different catalysts for the formation of this compound itself.[1][4]

For instance, the synthesis often involves a condensation reaction with hydroxylamine, followed by rearrangement reactions.[2][4] While these steps are fundamental organic reactions that can be influenced by catalysts (e.g., acid or base catalysis), the literature does not provide quantitative data (such as reaction yield, selectivity, or turnover frequency) comparing a range of different catalytic systems for this specific transformation.

A logical workflow for a hypothetical comparison study would involve screening various catalysts and quantifying their performance.

G cluster_0 Catalyst Selection & Screening cluster_1 Performance Analysis cluster_2 Optimization & Protocol Development A Select Diverse Catalysts (e.g., Lewis Acids, Brønsted Acids, Transition Metals, Enzymes) B Define Standard Reaction Conditions (Solvent, Temperature, Reactant Ratios) A->B C Perform Initial Screening Reactions B->C D Quantify Reaction Yield & Selectivity (via GC-MS, HPLC, NMR) C->D Analyze Results E Determine Key Performance Metrics (e.g., Turnover Number, Enantiomeric Excess) D->E F Compare Data Across All Catalysts E->F G Optimize Conditions for Top-Performing Catalysts F->G Identify Leads H Develop Detailed Experimental Protocols G->H I Characterize Catalyst Stability & Reusability H->I I->F Refine Comparison

Caption: A generalized workflow for evaluating catalyst efficacy in a chemical reaction.

Due to the absence of the foundational experimental data from studies following such a workflow for this compound synthesis, it is not possible to construct the requested data tables or provide detailed comparative experimental protocols. The core requirements of a data-driven comparison guide cannot be met based on the currently available information.

Professionals seeking to optimize the synthesis of this compound would likely need to conduct internal studies to screen and identify the most effective catalysts for their specific process, as this information does not appear to be established in the accessible scientific domain.

References

A Comparative Guide to the Reproducibility of MMDPPA Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of a synthetic protocol is paramount. This guide provides a comparative analysis of common synthesis routes for 3-methoxy-4,5-methylenedioxyphenylpropylamine (MMDPPA), a compound structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA). The data presented here is based on established synthesis methodologies for MDMA, which serve as a reliable proxy for this compound synthesis. The comparison focuses on key performance indicators such as overall yield, final product purity, and scalability, providing a clear overview for selecting an appropriate protocol.

Performance Comparison of Synthesis Protocols

The selection of a synthesis protocol often involves a trade-off between yield, purity, scalability, and the regulatory status of starting materials. The following table summarizes quantitative data from various established synthesis routes for MDMA, which can be considered indicative of performance for analogous this compound synthesis.

Synthesis ProtocolStarting MaterialKey IntermediatesOverall YieldPurityScaleReproducibility Notes
cGMP-Compliant Synthesis 5-bromo-1,3-benzodioxole1-(3,4-methylenedioxyphenyl)-2-propanol, MDP-2-P41.8–54.6%[1][2][3]>99.4% (w/w by HPLC)[1][2]Multi-kilogram (up to 5 kg)Highly reproducible; fully validated over multiple trials.
Reductive Amination via NaBH₄ MDP-2-PImine intermediate>90% (reported)High (not quantified)ScalableConsidered superior to other common clandestine methods in terms of yield and simplicity.
Synthesis from Piperonal Piperonal3,4-methylenedioxyphenyl-2-nitropropene, MDP-2-P~42% (over 3 steps)~77% (final product before purification)Lab scaleYields can be variable depending on the efficiency of each step.
Wacker Oxidation of Safrole SafroleMDP-2-PModerate (not quantified)VariableApplicable to various scalesA common route, but requires a palladium catalyst.
Safrole Bromination Safrole1-(3,4-methylenedioxyphenyl)-2-bromopropanePoor (not quantified)VariableSimple, but low yielding.One of the earliest described methods.
Leuckart Reaction MDP-2-PN-formyl intermediateModerate (not quantified)VariableCommon in clandestine synthesisKnown to generate specific impurities.

Experimental Protocols

Below are detailed methodologies for two key synthesis routes. The first is a highly reproducible cGMP-compliant protocol, and the second is a common lab-scale method starting from piperonal.

Protocol 1: cGMP-Compliant Synthesis of MDMA from a Non-Controlled Starting Material

This four-stage process is designed for high reproducibility and purity at a large scale.

Stage 1: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-propanol A Grignard reagent is formed from 5-bromo-1,3-benzodioxole. This is followed by a reaction with 1,2-propylene oxide to yield the propanol (B110389) intermediate. The crude product is purified by wiped-film evaporation to achieve a purity of over 96% by HPLC. The adjusted yield for this stage is approximately 79-87%.

Stage 2: Oxidation to 1-(3,4-Methylenedioxyphenyl)-propan-2-one (MDP-2-P) The propanol intermediate is oxidized to the corresponding ketone (MDP-2-P). The crude product from this stage is of sufficient purity to proceed to the next step without further purification.

Stage 3: Reductive Amination to MDMA•HCl The MDP-2-P is subjected to reductive amination using aqueous methylamine (B109427) and sodium borohydride (B1222165) (NaBH₄) as the reducing agent. A complex acid/base workup is employed to remove impurities, followed by acidification with HCl in isopropanol (B130326) to precipitate MDMA•HCl. This stage yields 71.6–75.8% of MDMA•HCl with a purity exceeding 99.26% by HPLC.

Stage 4: Recrystallization of MDMA•HCl The crude MDMA•HCl is recrystallized from isopropanol to yield a white, crystalline solid with a minimum purity of 99.95% by HPLC and a minimum assay of 99.40% (w/w).

Protocol 2: Synthesis of MDMA from Piperonal

This three-step synthesis is a common route for producing MDMA on a laboratory scale.

Step 1: Synthesis of 3,4-Methylenedioxyphenyl-2-nitropropene Piperonal is reacted with nitroethane in glacial acetic acid using cyclohexylamine (B46788) as a base. The mixture is heated, and upon cooling and dilution with water, the nitropropene intermediate crystallizes as yellow crystals. This step has a reported yield of 55% and a purity of 90.8%.

Step 2: Reduction to 3,4-Methylenedioxyphenyl-2-propanone (MDP-2-P) The nitropropene intermediate is reduced using iron filings in a glacial acetic acid reflux. This results in the formation of MDP-2-P as a brown oil in a quantitative yield with a purity of 91.3%.

Step 3: Reductive Amination to MDMA The MDP-2-P is then subjected to reductive amination with methylamine using an aluminum and mercury amalgam. This final step yields MDMA as a yellow oil in 84% yield with a purity of 77.3% before final purification.

Visualization of Synthesis Pathways

To further elucidate the relationships between different synthetic routes and their intermediates, the following diagrams are provided.

cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Safrole Safrole MDP2P MDP-2-P Safrole->MDP2P Wacker Oxidation Piperonal Piperonal Piperonal->MDP2P Henry Reaction -> Reduction Bromo_Benzodioxole 5-bromo-1,3-benzodioxole Bromo_Benzodioxole->MDP2P Grignard -> Oxidation MDMA MDMA MDP2P->MDMA Reductive Amination

General Synthetic Pathways to MDMA

The diagram above illustrates that several common starting materials converge on the key intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P), which is then converted to MDMA via reductive amination.

cluster_cGMP cGMP Protocol cluster_piperonal Piperonal Route start1 5-bromo-1,3-benzodioxole inter1 1-(3,4-methylenedioxyphenyl)-2-propanol start1->inter1 Grignard Reaction inter2 MDP-2-P inter1->inter2 Oxidation final1 MDMA inter2->final1 Reductive Amination start2 Piperonal inter3 3,4-methylenedioxyphenyl-2-nitropropene start2->inter3 Henry Reaction inter4 MDP-2-P inter3->inter4 Reduction final2 MDMA inter4->final2 Reductive Amination

Comparison of Two Synthesis Workflows

This diagram provides a side-by-side comparison of the cGMP-compliant workflow and the more traditional route starting from piperonal, highlighting the different intermediates involved in each process.

References

A Comparative Guide to the Specificity of Analytical Standards for Mmdppa Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The differentiation of N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA, referred to here as Mmdppa) isomers presents a significant challenge in analytical chemistry. Due to their identical molecular weight and often similar fragmentation patterns in mass spectrometry, distinguishing between regioisomers and enantiomers requires highly specific analytical methods. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.

Quantitative Data Comparison of Analytical Techniques

The following table summarizes the performance of various analytical methods in the differentiation of this compound isomers.

Analytical TechniqueIsomer TypeKey Performance MetricsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) RegioisomersSuccessful resolution of many isomers on nonpolar stationary phases. Derivatization with perfluoroacyl agents (PFPA, HFBA) enhances mass spectral differentiation of side-chain regioisomers.[1][2][3]
EnantiomersRequires derivatization with a chiral reagent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - MTPA) to form diastereomers separable on a standard column.[4][5]
Reversed-Phase Liquid Chromatography (RPLC/HPLC) RegioisomersEffective separation of positional isomers using a C18 stationary phase and an acidic mobile phase.
EnantiomersLimited separation of enantiomers without a chiral selector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) RegioisomersA fast LC-MS-MS method with a monolithic column allows for 5-minute gradient runs to distinguish 3,4-MDMA from 17 related compounds, although MS-MS spectra for some isomers remain similar.
EnantiomersEnantioselective methods have been developed using polysaccharide-based chiral columns (e.g., Lux AMP, Lux i-Amylose-3) for the baseline separation of MDMA and its metabolites' enantiomers.
Capillary Electrophoresis (CE) EnantiomersUtilizes cyclodextrin (B1172386) derivatives as chiral selectors to assign the absolute stereochemistry of MDMA and its main metabolites.
Quantitative Nuclear Magnetic Resonance (qNMR) General QuantificationA validated method for quantifying MDMA in tablets with a limit of detection (LOD) of 0.10 mg/mL and a limit of quantification (LOQ) of 0.33 mg/mL. Good specificity and selectivity are reported.

Detailed Experimental Protocols

GC-MS Analysis of this compound Regioisomers

This protocol is based on studies demonstrating the separation of underivatized and derivatized this compound isomers.

  • Sample Preparation:

    • Dissolve the analytical standard or sample in a suitable solvent (e.g., methanol).

    • For derivatization, evaporate the solvent under a stream of nitrogen.

    • Add the derivatizing agent (e.g., heptafluorobutyric acid anhydride (B1165640) - HFBA) and a catalyst (e.g., pyridine) and heat at 70°C for 20 minutes.

    • After cooling, evaporate the excess reagent and reconstitute the sample in ethyl acetate (B1210297) for injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 GC or equivalent.

    • Column: 100% dimethyl polysiloxane capillary column (e.g., HP-1MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Enantioselective LC-MS/MS Analysis

This protocol is a composite of methods developed for the chiral separation of MDMA and its metabolites in biological fluids.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard and 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

    • Chiral Column: Lux i-Amylose-3 (amylose tris(5-chloro-3-methylphenylcarbamate)) or Lux AMP.

    • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) bicarbonate buffer (pH 11.0) in a gradient or isocratic elution.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each enantiomer.

Visualized Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis Sample Sample Acquisition (e.g., Seized Material, Biological Fluid) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (Optional, for GC-MS or indirect chiral analysis) Extraction->Derivatization Chromatography Chromatographic Separation (GC, LC, Chiral LC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry (MS, MS/MS) Chromatography->MS Other_Detectors Other Detectors (UV, VUV, IRIS) Chromatography->Other_Detectors Data_Processing Data Processing (Retention Time, Mass Spectra) MS->Data_Processing Other_Detectors->Data_Processing Comparison Comparison with Reference Standards Data_Processing->Comparison Identification Isomer Identification & Quantification Comparison->Identification

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific databases and research literature has revealed no information regarding anti-hyperlipidemic effects of Mmdppa (α-methyl-1,3-benzodioxole-5-propanamide) or any related compounds. All accessible research identifies this compound primarily as a chemical precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDA), a controlled substance. There is no indication in the existing scientific literature that this compound or its derivatives have been investigated for therapeutic purposes, including the treatment of hyperlipidemia.

Therefore, a comparison guide on the anti-hyperlipidemic effects of this compound-related compounds cannot be provided as there is no experimental data, established experimental protocols, or known signaling pathways to report.

For researchers, scientists, and drug development professionals interested in the field of anti-hyperlipidemic agents, the following sections provide a general overview of established and novel therapeutic approaches, complete with illustrative diagrams and typical experimental methodologies. This information is based on well-documented classes of compounds with proven anti-hyperlipidemic activity.

Established and Novel Anti-Hyperlipidemic Drug Classes

The management of hyperlipidemia primarily involves the use of several classes of drugs that modulate lipid metabolism through different mechanisms of action. A comparative overview of these is essential for understanding the landscape of lipid-lowering therapies.

Drug ClassPrimary TargetEffect on LDL-CEffect on HDL-CEffect on Triglycerides
Statins HMG-CoA Reductase↓↓↓
Fibrates PPARα↑↑↓↓↓
Ezetimibe NPC1L1↓↓
PCSK9 Inhibitors PCSK9↓↓↓↓
Bempedoic Acid ATP-citrate lyase (ACL)↓↓
Omega-3 Fatty Acids Multiple↓↓↓

Table 1: Comparison of common anti-hyperlipidemic drug classes and their effects on lipid profiles. The number of arrows indicates the magnitude of the effect (↓ decrease, ↑ increase, ↔ no significant change).

Key Signaling Pathways in Lipid Metabolism

The regulation of lipid levels is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for the development of novel anti-hyperlipidemic drugs.

HMG-CoA Reductase Pathway and Statin Action

Statins, the most widely prescribed anti-hyperlipidemic drugs, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

HMG_CoA_Reductase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Decreased Intrahepatic\nCholesterol Decreased Intrahepatic Cholesterol Cholesterol->Decreased Intrahepatic\nCholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased Intrahepatic\nCholesterol->Upregulation of\nLDL Receptors Increased LDL-C\nClearance Increased LDL-C Clearance Upregulation of\nLDL Receptors->Increased LDL-C\nClearance PPARa_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Fibrates Fibrates PPARa PPARa Fibrates->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription Increased Lipoprotein\nLipase Synthesis Increased Lipoprotein Lipase Synthesis Gene Transcription->Increased Lipoprotein\nLipase Synthesis Increased ApoA-I/A-II\nExpression Increased ApoA-I/A-II Expression Gene Transcription->Increased ApoA-I/A-II\nExpression Increased Triglyceride\nCatabolism Increased Triglyceride Catabolism Increased Lipoprotein\nLipase Synthesis->Increased Triglyceride\nCatabolism Increased HDL\nFormation Increased HDL Formation Increased ApoA-I/A-II\nExpression->Increased HDL\nFormation Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animals (e.g., Rats, Mice) Animals (e.g., Rats, Mice) High-Fat Diet\n(HFD) Feeding High-Fat Diet (HFD) Feeding Animals (e.g., Rats, Mice)->High-Fat Diet\n(HFD) Feeding Induction of\nHyperlipidemia Induction of Hyperlipidemia High-Fat Diet\n(HFD) Feeding->Induction of\nHyperlipidemia Grouping:\n- Normal Control\n- HFD Control\n- Treatment Groups\n- Positive Control Grouping: - Normal Control - HFD Control - Treatment Groups - Positive Control Induction of\nHyperlipidemia->Grouping:\n- Normal Control\n- HFD Control\n- Treatment Groups\n- Positive Control Daily Administration\nof Test Compound Daily Administration of Test Compound Grouping:\n- Normal Control\n- HFD Control\n- Treatment Groups\n- Positive Control->Daily Administration\nof Test Compound Blood Sample\nCollection Blood Sample Collection Daily Administration\nof Test Compound->Blood Sample\nCollection Tissue Collection\n(Liver, Adipose) Tissue Collection (Liver, Adipose) Daily Administration\nof Test Compound->Tissue Collection\n(Liver, Adipose) Lipid Profile Analysis\n(TC, TG, LDL-C, HDL-C) Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) Blood Sample\nCollection->Lipid Profile Analysis\n(TC, TG, LDL-C, HDL-C) Tissue Collection Tissue Collection Histopathology &\nGene Expression Analysis Histopathology & Gene Expression Analysis Tissue Collection->Histopathology &\nGene Expression Analysis

Safety Operating Guide

Navigating the Disposal of MMDPPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 3-methoxy-4,5-methylenedioxyphenyl-N,N-dimethyl-α-pivaloylphenethylamine (MMDPPA)

The proper disposal of this compound, an analytical reference standard categorized as an amphetamine and a precursor to MDA, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols is essential to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This material should be considered hazardous until further information becomes available.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Ventilation: Conduct all handling of this compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Avoid Contamination: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an appropriate absorbent material to contain and collect the substance. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

PropertyData
Chemical Formula C₁₁H₁₃NO₃
Molecular Weight 207.2 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years at -20°C
Categorization Amphetamine, MDA Precursor

Table 1: Physical and Chemical Properties of this compound.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service or your institution's EHS office.[3][4][5][6] Direct chemical neutralization by laboratory personnel is not advised without a validated and peer-reviewed protocol, due to the potential for hazardous reactions and byproducts.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure, unused, or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and solvent rinsates.
  • Do not mix this compound waste with other incompatible chemical waste streams. As a general principle, keep halogenated and non-halogenated solvent wastes separate.[7]

2. Waste Collection and Containment:

  • Solid Waste: Collect unused or expired this compound and contaminated solid materials in a designated, durable, and sealable hazardous waste container. The original manufacturer's container is often a suitable option for the pure chemical.[8]
  • Liquid Waste: Collect any solutions containing this compound or solvent rinsates from contaminated glassware in a compatible, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred for chemical waste.[5]
  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[7]
  • Ensure all waste containers are kept closed except when adding waste.[3][6]
  • Utilize secondary containment, such as a plastic tub or bin, for all liquid hazardous waste containers to mitigate spills.[3][4]

3. Labeling of Hazardous Waste:

  • Clearly label every waste container with a "Hazardous Waste" sticker or tag as soon as the first drop of waste is added.[4][6]
  • On the label, write the full chemical name "this compound" and list any other chemical constituents in the container, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[3][5][6]
  • Include the name of the principal investigator, the laboratory location, and the date of accumulation.

4. Storage of Hazardous Waste:

  • Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
  • Ensure that incompatible waste types are segregated within the SAA.

5. Arranging for Disposal:

  • Once a waste container is full or is no longer being added to, arrange for its disposal.
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
  • Provide the disposal vendor with an accurate inventory of the waste.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [3][6][7] Amphetamine-type compounds have been detected in waterways and can have adverse effects on aquatic ecosystems, including suppressing the growth of biofilms and altering the composition of bacterial and diatom communities.[9][10][11][12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Segregation & Collection cluster_2 Containment & Storage cluster_3 Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Types fume_hood->segregate Step 2 collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid collect_sharps Collect Sharps in Sharps Container segregate->collect_sharps Sharps label_waste Label Container with 'Hazardous Waste' & Contents collect_solid->label_waste Step 3 collect_liquid->label_waste collect_sharps->label_waste close_container Keep Container Securely Closed label_waste->close_container secondary_containment Use Secondary Containment for Liquids close_container->secondary_containment store_saa Store in Designated Satellite Accumulation Area secondary_containment->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_saa->contact_ehs Step 4 schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end_disposal Proper Disposal Complete schedule_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mmdppa
Reactant of Route 2
Reactant of Route 2
Mmdppa

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.